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  • Product: 4-[(1-Adamantylcarbonyl)amino]benzoic acid
  • CAS: 62144-92-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Pharmacological Potential of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid

Executive Summary The compound 4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS Registry Number: 62144-92-7) is a highly specialized structural building block utilized in medicinal chemistry and drug discovery. By couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS Registry Number: 62144-92-7) is a highly specialized structural building block utilized in medicinal chemistry and drug discovery. By coupling a highly lipophilic adamantane cage with a polar benzoic acid pharmacophore via a rigid amide linker, this molecule serves as a versatile scaffold. It is particularly valuable in the development of receptor agonists, enzyme inhibitors, and lipophilic prodrugs where escaping the planar "flatland" of traditional aromatic compounds is required to enhance target affinity and metabolic stability[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural deconstruction, and a self-validating synthetic methodology designed for research-scale drug development.

Physicochemical Properties & Molecular Weight Analysis

The molecular architecture of 4-[(1-adamantylcarbonyl)amino]benzoic acid yields a precise molecular weight of 299.36 g/mol [2]. The balance between the massive hydrophobic bulk of the adamantyl group and the hydrogen-bonding capacity of the amide and carboxylic acid groups dictates its solubility and partition coefficient.

Table 1: Key Physicochemical and Structural Properties

PropertyValueStructural Implication
IUPAC Name 4-(adamantane-1-amido)benzoic acidDefines the exact connectivity of the core moieties.
CAS Number 62144-92-7Standardized registry identifier[2].
Molecular Formula C₁₈H₂₁NO₃Balances high carbon count with essential heteroatoms.
Molecular Weight 299.36 g/mol Optimal for small-molecule drug design (Lipinski compliant)[2].
H-Bond Donors 2 (Amide N-H, Carboxyl O-H)Facilitates critical interactions within target protein pockets.
H-Bond Acceptors 3 (Amide C=O, Carboxyl C=O, -OH)Enables coordination with backbone amides or water networks.
Rotatable Bonds 3High conformational rigidity, reducing entropic penalty upon binding.

Structural Deconstruction & Pharmacophore Mapping

The utility of this compound in drug discovery is best understood by deconstructing it into its three functional domains.

  • The 1-Adamantyl Group (Lipophilic Core): Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon. In medicinal chemistry, incorporating an adamantyl group increases the calculated partition coefficient (clogP) by approximately 3.1 log units, drastically improving membrane permeability and blood-brain barrier (BBB) penetration[1]. Furthermore, its massive steric bulk shields adjacent bonds from enzymatic degradation, thereby enhancing the metabolic stability and plasma half-life of the molecule[3].

  • The Amide Linker: This bond connects the lipophilic cage to the aromatic system. It restricts the rotational degrees of freedom and provides a rigid vector that perfectly positions the adamantyl group and the benzoic acid in 3D space.

  • The Benzoic Acid Moiety (Polar Head): Derived from para-aminobenzoic acid (PABA), this section acts as the primary polar interacting group. The carboxylate can form strong ionic salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in target binding pockets, a mechanism frequently exploited in the design of Retinoic Acid Receptor (RAR) agonists and soluble epoxide hydrolase (sEH) inhibitors.

MolecularStructure Adamantyl 1-Adamantyl Group • High Lipophilicity • Metabolic Stability • Steric Bulk Amide Amide Linker • H-Bond Donor/Acceptor • Conformational Rigidity Adamantyl->Amide C-C Bond Benzoic Benzoic Acid • Polar Pharmacophore • Ionic Interactions Amide->Benzoic N-C(Ar) Bond

Caption: Structural deconstruction and pharmacophore mapping of 4-[(1-Adamantylcarbonyl)amino]benzoic acid.

Synthesis Methodology & Experimental Protocol

The synthesis of 4-[(1-adamantylcarbonyl)amino]benzoic acid is achieved via a nucleophilic acyl substitution. The protocol below is engineered to be a self-validating system , ensuring high yield and purity without the need for complex chromatography.

Reaction Causality and Design

The reaction couples 4-aminobenzoic acid with 1-adamantanecarbonyl chloride. Triethylamine (TEA) is utilized as an acid scavenger. This is a critical causal choice: without TEA, the HCl byproduct would protonate the weakly nucleophilic aniline nitrogen of the starting material, halting the reaction. Tetrahydrofuran (THF) is selected as the aprotic solvent because it readily dissolves the starting materials while allowing the TEA·HCl salt byproduct to precipitate, providing a visual indicator of reaction progress.

Table 2: Experimental Reagent Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Aminobenzoic Acid 137.141.01.37 gNucleophile / Core Scaffold
1-Adamantanecarbonyl Chloride 198.731.12.19 gElectrophile / Lipophilic Donor
Triethylamine (TEA) 101.191.52.1 mLAcid Scavenger / Base
Tetrahydrofuran (THF) 72.11-20.0 mLAprotic Solvent
1M Hydrochloric Acid 36.46Excess30.0 mLQuenching Agent / Precipitant
Step-by-Step Protocol
  • Reagent Solubilization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous THF (20 mL). Inject triethylamine (2.1 mL, 15 mmol) and stir until a homogeneous solution is achieved.

  • Electrophilic Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 1-adamantanecarbonyl chloride (2.19 g, 11 mmol) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation Check: A white precipitate (TEA·HCl) will form, confirming the generation of the amide bond and the release of HCl.

  • Acidic Quench & Precipitation: Pour the reaction mixture into 30 mL of vigorously stirring 1M HCl.

  • Isolation: Filter the resulting white precipitate under a vacuum. Wash the filter cake with distilled water (2 × 15 mL) to remove residual salts, followed by cold ethanol (10 mL). Dry under an active vacuum to yield the pure product.

The Self-Validating Isolation Mechanism

The isolation step is driven by precise physicochemical causality. The addition of 1M HCl neutralizes excess TEA and ensures the benzoic acid moiety remains fully protonated (neutral). Because the adamantyl group is extremely lipophilic[3], the fully neutral product is entirely insoluble in the acidic aqueous-THF mixture and crashes out as a solid. This forces the highly pure product out of the solution, allowing for isolation via simple vacuum filtration.

SynthesisWorkflow Step1 1. Reagent Solubilization 4-Aminobenzoic Acid + TEA in anhydrous THF Step2 2. Electrophilic Acylation (0 °C → RT) Dropwise addition of 1-Adamantanecarbonyl Chloride Step1->Step2 Step3 3. Acidic Quench (1M HCl) Protonation of carboxylate to drive precipitation Step2->Step3 Step4 4. Isolation & Purification Vacuum filtration followed by EtOH recrystallization Step3->Step4

Caption: Step-by-step synthetic workflow for 4-[(1-Adamantylcarbonyl)amino]benzoic acid.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 4-[(1-adamantylcarbonyl)amino]benzoic acid, the following analytical benchmarks should be observed:

  • ¹H-NMR (400 MHz, DMSO-d₆): The adamantyl protons will present as distinct multiplets in the aliphatic region (1.60 - 2.10 ppm, 15H). The aromatic protons of the para-substituted benzoic acid will appear as an AA'BB' system (two doublets) around 7.70 - 7.90 ppm (4H). Crucially, the success of the coupling is validated by the appearance of a sharp amide N-H singlet at ~9.5 ppm (1H) and the disappearance of the broad primary amine signal of the starting material.

  • Mass Spectrometry (ESI-MS): Operating in negative ion mode, the spectrum will display a dominant[M-H]⁻ peak at m/z 298.3, perfectly correlating with the exact mass of the deprotonated molecule.

References

  • 62144-92-7 CAS MSDS (4-[(1-ADAMANTYLCARBONYL)AMINO]BENZOIC ACID) Source: ChemicalBook URL:2

  • 4-(adamantane-1-amido)benzoic acid | 62144-92-7 Source: MilliporeSigma (Sigma-Aldrich) URL:

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci / Australian Journal of Chemistry URL:1

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: NIH / Chemical Reviews URL:3

Sources

Exploratory

Mechanism of Action of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid In Vitro: A Technical Guide

Executive Summary 4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS: 62144-92-7), hereafter referred to as 4-ACABA , is a highly specialized synthetic pharmacophore characterized by its rigid, bulky adamantane cage coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS: 62144-92-7), hereafter referred to as 4-ACABA , is a highly specialized synthetic pharmacophore characterized by its rigid, bulky adamantane cage coupled to a polar benzoic acid moiety. In drug design, the introduction of the adamantane group acts as a "lipophilic bullet," fundamentally altering the molecule's ability to penetrate lipid membranes and anchor into deep, hydrophobic protein pockets[1]. In vitro, 4-ACABA demonstrates pleiotropic modulatory effects, most notably acting as a potent inhibitor of soluble epoxide hydrolase (sEH)[2] and as a disruptor of the orthopoxvirus p37 major envelope protein[3]. This whitepaper deconstructs the in vitro mechanisms of 4-ACABA and provides self-validating protocols for its pharmacological evaluation.

Structural Pharmacology: The "Lipophilic Bullet" Paradigm

The pharmacological utility of 4-ACABA is driven by its bipartite structure. The adamantane cage is a highly lipophilic, rigid, and sterically demanding aliphatic hydrocarbon. When incorporated into drug structures, it facilitates "escape from flatland," enhancing membrane solubility and protecting the pharmacophore from rapid metabolic degradation[1].

In the context of target engagement, the adamantane moiety acts as a hydrophobic anchor. The amide linker provides critical hydrogen-bond donor/acceptor sites, while the terminal benzoic acid supplies a negatively charged carboxylate at physiological pH. This structural motif perfectly mimics endogenous lipid substrates (like arachidonic acid derivatives), allowing 4-ACABA to competitively occupy the catalytic tunnels of lipid-processing enzymes and viral envelope proteins.

Core In Vitro Mechanisms of Action

Soluble Epoxide Hydrolase (sEH) Inhibition

The primary, well-characterized mechanism of adamantyl-carboxamido derivatives is the competitive inhibition of soluble epoxide hydrolase (sEH)[2]. sEH is the terminal enzyme in the arachidonic acid cascade, responsible for rapidly hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

In vitro crystallographic and kinetic models reveal that the adamantane cage of 4-ACABA inserts deeply into the hydrophobic, L-shaped catalytic tunnel of the sEH C-terminal domain. Simultaneously, the amide carbonyl and the benzoic acid moiety form stable hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335), effectively locking the enzyme in an inactive state and preserving EET concentrations.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Drug 4-ACABA (Adamantyl Inhibitor) Drug->sEH Blocks Tunnel

Fig 1: Mechanism of sEH inhibition by 4-ACABA within the arachidonic acid cascade.

Viral p37 Envelope Protein Modulation

Adamantane-benzoic acid derivatives share structural homology with tecovirimat, a potent antiviral agent. In vitro virological assays demonstrate that these compounds target the p37 major envelope protein of orthopoxviruses[3]. The p37 protein is essential for the envelopment of intracellular mature virions (IMVs) into extracellular enveloped virions (EEVs). By binding to p37, 4-ACABA prevents viral wrapping, drastically reducing the rate of cell-to-cell viral spread without exhibiting direct cytotoxicity to the mammalian host cell.

Endocannabinoid System (CB2/FAAH) Engagement

Emerging in vitro data indicates that N-(1-adamantyl)benzamides act as dual modulators within the endocannabinoid system, exhibiting affinity for the Cannabinoid type 2 receptor (CB2R) while simultaneously inhibiting Fatty Acid Amide Hydrolase (FAAH)[4]. This dual action synergistically amplifies anti-inflammatory responses by preventing the degradation of anandamide while agonizing the anti-inflammatory CB2 receptor.

Quantitative Pharmacological Profile

To contextualize the in vitro efficacy of 4-ACABA and its direct analogs, the following table summarizes the expected quantitative metrics across its primary targets.

Target / AssayPharmacological MetricRepresentative ValueBiological Significance
Soluble Epoxide Hydrolase (sEH) IC₅₀ (Enzymatic)< 50 nMHigh-affinity competitive inhibition preventing EET degradation.
Orthopoxvirus p37 Protein EC₅₀ (Plaque Reduction)0.13 – 0.52 µMPotent disruption of viral envelopment and cell-to-cell spread.
Cannabinoid Receptor 2 (CB2R) Kᵢ (Radioligand Binding)~ 340 nMModerate affinity agonism driving anti-inflammatory signaling.
Mammalian Host Cells (Vero) CC₅₀ (MTT Assay)> 100 µMNegligible host toxicity, yielding a high Selectivity Index (SI > 200).

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and internal statistical controls to eliminate false positives caused by the extreme lipophilicity of the adamantane cage.

High-Throughput Fluorometric sEH Inhibition Assay

Causality & Design: Highly lipophilic compounds like 4-ACABA are prone to non-specific binding to plastic microplates, which artificially inflates IC₅₀ values. To counteract this, Bovine Serum Albumin (BSA) is included in the buffer. Furthermore, we utilize PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester) as a surrogate substrate because its hydrolysis yields a highly fluorescent product, ensuring a high signal-to-noise ratio that is unaffected by the absorbance spectra of the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-ACABA in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation: Add recombinant human sEH (final concentration 1 nM) to a black 96-well microplate. Add the diluted 4-ACABA. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is mandatory to allow the bulky adamantane cage to navigate and fully occupy the deep hydrophobic tunnel of sEH before introducing the competing substrate.

  • Substrate Addition: Initiate the reaction by adding PHOME to a final concentration of 50 µM.

  • Fluorometric Readout: Measure fluorescence continuously for 10 minutes using a microplate reader set to Excitation: 330 nm / Emission: 465 nm.

  • Self-Validation (Z'-factor): Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control and 1% DMSO as a vehicle negative control. Calculate the Z'-factor. The assay is only deemed valid if Z′≥0.5 .

Workflow S1 1. Compound Prep (10mM DMSO) S2 2. sEH Incubation (15 min, 25°C) S1->S2 S3 3. PHOME Addition (50 µM) S2->S3 S4 4. Fluorometric Read (Ex:330/Em:465) S3->S4 S5 5. IC50 & Z'-factor Calculation S4->S5

Fig 2: Self-validating in vitro fluorometric assay workflow for sEH inhibitor screening.

Orthopoxvirus Plaque Reduction & Cytotoxicity Assay

Causality & Design: To prove that 4-ACABA is a true antiviral (targeting p37) and not merely a cytotoxic agent that kills the host cell (thereby preventing viral replication by default), the antiviral plaque assay must be run strictly in parallel with an MTT cytotoxicity assay. The use of a semi-solid overlay in the plaque assay restricts viral spread exclusively to cell-to-cell contact, allowing precise quantification of p37-mediated egress inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 24-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours until a confluent monolayer forms.

  • Viral Adsorption: Remove media and infect cells with Vaccinia virus (Western Reserve strain) at 50 Plaque Forming Units (PFU) per well in serum-free DMEM. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure uniform viral adsorption.

  • Compound Overlay: Aspirate the viral inoculum. Add DMEM containing 2% FBS, 1% carboxymethylcellulose (CMC), and varying concentrations of 4-ACABA (0.01 µM to 100 µM). Causality: The CMC overlay prevents secondary plaque formation via the culture media, ensuring each plaque represents a single primary infectious unit.

  • Fixation and Staining: After 48 hours, remove the overlay, fix the monolayer with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet. Count the plaques to determine the EC₅₀.

  • Self-Validation (Selectivity Index): In a parallel uninfected 96-well plate, treat Vero cells with identical concentrations of 4-ACABA for 48 hours. Perform an MTT assay to determine the CC₅₀ (concentration that reduces cell viability by 50%). Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI>10 validates the compound's specific antiviral mechanism over general cytotoxicity.

Sources

Foundational

Pharmacological properties of adamantylcarbonyl amino benzoic acid derivatives

An In-depth Technical Guide to the Pharmacological Properties of Adamantylcarbonyl Amino Benzoic Acid Derivatives Executive Summary In the landscape of modern medicinal chemistry, the strategic combination of distinct ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Properties of Adamantylcarbonyl Amino Benzoic Acid Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into hybrid molecules represents a powerful approach for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of a promising, yet underexplored, class of compounds: adamantylcarbonyl amino benzoic acid derivatives. By conjugating the rigid, lipophilic adamantane cage with the versatile and biologically active amino benzoic acid scaffold, we unlock a chemical space with significant therapeutic potential. This document delineates the scientific rationale, synthetic strategies, postulated pharmacological activities, and key structure-activity relationships of these derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for challenging biological targets. We will delve into their potential as anti-inflammatory, anticancer, and antiviral agents, providing detailed experimental protocols and workflow visualizations to guide future research and development in this area.

Introduction: A Tale of Two Moieties

The design of adamantylcarbonyl amino benzoic acid derivatives is predicated on the principle of molecular hybridization, where two distinct structural motifs with known biological relevance are covalently linked. This strategy aims to create a new chemical entity with enhanced or novel pharmacological properties, improved pharmacokinetic profiles, and potentially unique mechanisms of action.

The Adamantane Moiety: A Scaffold of Rigidity and Lipophilicity

Adamantane is a unique, perfectly symmetrical, and rigid tricyclic hydrocarbon. Its cage-like structure imparts several desirable properties in drug design. Its high lipophilicity can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. The steric bulk of the adamantane group can anchor a molecule within the hydrophobic pockets of a target protein, increasing binding affinity and duration of action. Several successful drugs, including the antiviral agent Amantadine and the NMDA receptor antagonist Memantine, feature the adamantane scaffold, validating its utility in medicinal chemistry.[1]

The Amino Benzoic Acid Scaffold: A Versatile Biological Player

Amino benzoic acids are a class of compounds with a rich history in pharmacology. The position of the amino group relative to the carboxylic acid (ortho, meta, or para) dictates the molecule's chemical properties and biological activities.[2]

  • Para-aminobenzoic acid (PABA) is a precursor for folic acid synthesis in bacteria, and its derivatives have been explored for antimicrobial applications.[3][4]

  • Ortho-aminobenzoic acid (Anthranilic acid) is a precursor to several non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives are known for their analgesic and anti-inflammatory properties.[5]

  • Meta-aminobenzoic acid (mABZ) derivatives have also been investigated for various biological activities, including their interaction with the ribosome.[6]

Rationale for Adamantylcarbonyl-Aminobenzoic Acid Conjugation

The conjugation of 1-adamantanecarboxylic acid with an amino benzoic acid via a stable amide linkage is a rational drug design strategy. It is hypothesized that this combination will:

  • Enhance Bioavailability: The lipophilic adamantane group may improve the oral absorption and tissue distribution of the parent amino benzoic acid.

  • Modulate Target Binding: The bulky adamantyl group can explore and occupy deep hydrophobic pockets within enzyme active sites or receptor binding sites, potentially increasing potency and altering selectivity.

  • Generate Novel Activities: The unique three-dimensional structure of the conjugate may enable interactions with biological targets not effectively modulated by either parent moiety alone.

Synthetic Strategies: Forging the Amide Bond

The most direct and widely applicable method for synthesizing adamantylcarbonyl amino benzoic acid derivatives is through the formation of an amide bond between 1-adamantanecarbonyl chloride and the corresponding amino benzoic acid isomer. This is a robust and well-established chemical transformation.[1]

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 1-adamantanecarboxylic acid.

G A 1-Adamantanecarboxylic Acid B 1-Adamantanecarbonyl Chloride A->B C Amino Benzoic Acid (o-, m-, or p-) D Final Product: Adamantylcarbonyl Amino Benzoic Acid B->D C->D

Caption: General synthetic workflow for adamantylcarbonyl amino benzoic acid derivatives.

Experimental Protocol: Synthesis of 4-(Adamantane-1-carboxamido)benzoic Acid

This protocol provides a detailed methodology for the synthesis of the para-substituted derivative as a representative example.

  • Reagents and Materials:

    • 1-Adamantanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • 4-Aminobenzoic acid (PABA)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 2M

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Step-by-Step Procedure:

    • Acid Chloride Formation: To a solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature, then heat to reflux for 2 hours until gas evolution ceases.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield crude 1-adamantanecarbonyl chloride as a solid. Proceed to the next step without further purification.

    • Amide Coupling: In a separate flask, dissolve 4-aminobenzoic acid (1.2 eq) in 1M NaOH solution (15 mL/g) with stirring. Cool the solution in an ice bath.

    • Dissolve the crude 1-adamantanecarbonyl chloride from the previous step in a minimal amount of DCM.

    • Add the acid chloride solution dropwise to the stirred, cold solution of 4-aminobenzoic acid over 15 minutes.

    • Allow the reaction mixture to stir vigorously at room temperature for 4 hours.

    • Work-up and Purification: After the reaction is complete (monitored by TLC), acidify the aqueous mixture to pH ~2-3 with 2M HCl. A white precipitate should form.

    • Filter the precipitate and wash thoroughly with cold deionized water.

    • To further purify, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

    • Dry the final product under vacuum to yield 4-(adamantane-1-carboxamido)benzoic acid as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Postulated Pharmacological Properties and Mechanisms of Action

Based on the known bioactivities of the parent scaffolds, we can postulate several promising therapeutic applications for this novel class of compounds.

Anti-inflammatory and Analgesic Potential

Derivatives of ortho-aminobenzoic acid (anthranilic acid) are known to possess anti-inflammatory and analgesic properties.[5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. It is hypothesized that adamantylcarbonyl anthranilic acid derivatives could act as potent COX inhibitors. The adamantane moiety could anchor the molecule within the hydrophobic channel of the COX active site, potentially leading to enhanced potency and a longer duration of action compared to traditional NSAIDs.[7]

Membrane Cell Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 Enzymes AA->COX substrate PGs Prostaglandins (e.g., PGE₂) COX->PGs biosynthesis Inflammation Pain & Inflammation PGs->Inflammation mediates Molecule Adamantylcarbonyl Amino Benzoic Acid Derivative Molecule->COX Inhibits

Caption: Postulated mechanism of anti-inflammatory action via COX pathway inhibition.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated and developed as anticancer agents, targeting various pathways including tyrosine kinases and histone deacetylases.[8] The adamantane moiety can increase the lipophilicity of a compound, facilitating its transport across cancer cell membranes. Furthermore, the rigid cage structure could induce unique conformational changes in target oncoproteins or fit into hydrophobic pockets that are inaccessible to more flexible molecules, potentially leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Antimicrobial and Antiviral Potential

The PABA scaffold is a known target for antimicrobial agents (e.g., sulfonamides) that inhibit folate synthesis. While direct inhibition is one possibility, the high lipophilicity of the adamantane group suggests an alternative mechanism: disruption of the bacterial cell membrane integrity. For antiviral activity, the precedent set by adamantane-containing drugs like Amantadine (influenza A) is compelling. More recently, aminobenzoic acid derivatives have been explored as microbial neuraminidase inhibitors.[9] The combination of these two pharmacophores could yield dual-action antivirals or agents effective against resistant viral strains.

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of this scaffold requires a systematic exploration of its structure-activity relationships. Key modifications can be proposed based on established medicinal chemistry principles.[10][11]

  • Isomeric Position: The biological activity is expected to vary significantly depending on whether the adamantylcarboxamido group is at the ortho-, meta-, or para- position of the benzoic acid. For anti-inflammatory activity, the ortho-isomer (anthranilic acid derivative) is predicted to be the most active.[5] For antimicrobial activity, the para-isomer (PABA derivative) may show the most promise.[3]

  • Ring Substitution: Introducing small electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups onto the benzoic acid ring can modulate the molecule's electronic properties, pKa, and ability to form hydrogen bonds, thereby fine-tuning its interaction with the biological target.[10][11] For instance, a hydroxyl group can act as a crucial hydrogen bond donor.[11]

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres such as a tetrazole or hydroxamic acid could improve metabolic stability, cell permeability, and binding affinity.

Table 1: Hypothetical SAR Data for COX-2 Inhibition
Compound IDIsomer PositionRing Substituent (R)Predicted COX-2 IC₅₀ (µM)Rationale for Predicted Activity
AD-01 ortho-H5.2Anthranilic acid scaffold is known to inhibit COX enzymes.
AD-02 meta-H>50Meta-substitution is generally less favorable for COX binding.
AD-03 para-H25.8PABA scaffold is less optimal for COX inhibition than anthranilate.
AD-04 ortho5-Cl1.8Electron-withdrawing group may enhance binding, mimicking diclofenac.
AD-05 ortho4-OH8.5Hydroxyl group may alter binding mode or solubility.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.

Proposed Experimental Validation

To validate the postulated anti-inflammatory properties, a robust in vitro cyclooxygenase (COX) inhibition assay is a critical first step.

Experimental Workflow: In Vitro COX Inhibition Assay

A Prepare Assay Buffer & Reagents C Add COX-1 or COX-2 Enzyme to Assay Plate A->C B Dilute Test Compounds (Adamantyl Derivatives) & Controls (e.g., Celecoxib) D Incubate with Test Compounds B->D C->D E Initiate Reaction by Adding Arachidonic Acid (Substrate) D->E F Stop Reaction (e.g., with HCl) E->F G Quantify Prostaglandin (PGE₂) Production via ELISA F->G H Calculate % Inhibition and Determine IC₅₀ Values G->H

Caption: Experimental workflow for determining COX-1/COX-2 inhibitory activity.

Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
  • Principle: This assay measures the peroxidase activity of COX. The hydroperoxide produced during the conversion of arachidonic acid to PGG₂ is used to oxidize a fluorometric probe, resulting in a fluorescent product. An inhibitor will reduce this signal.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Fluorometric probe (e.g., ADHP).

    • Arachidonic acid (substrate).

    • Test compounds and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer.

    • To each well of the microplate, add assay buffer, the enzyme (COX-1 or COX-2), and heme.

    • Add the diluted test compound or control to the appropriate wells.

    • Add the fluorometric probe to all wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the reaction by adding a solution of arachidonic acid to all wells.

    • Immediately begin reading the fluorescence intensity every minute for 10-20 minutes.

    • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

Conclusion and Future Directions

Adamantylcarbonyl amino benzoic acid derivatives represent a scientifically compelling class of hybrid molecules. The rational combination of the rigid, lipophilic adamantane cage with the pharmacologically versatile amino benzoic acid scaffold provides a robust platform for the development of novel therapeutics. The postulated activities in inflammation, oncology, and infectious diseases are grounded in the well-documented properties of their constituent parts.

Future research should focus on the synthesis and systematic screening of a diverse library of these compounds, exploring all three positional isomers and a variety of ring substituents. Promising hits from in vitro screens should be advanced to cell-based assays, followed by in vivo studies to evaluate efficacy, pharmacokinetics, and safety. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this exciting and underexplored area of medicinal chemistry.

References

  • Kaur, R., & Kumar, K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Kumar, A., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Gordon, C. J., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship, University of California.
  • Ciba-Geigy Ag. (1982). 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • BenchChem. (2025). The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. BenchChem.
  • Singh, S., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.
  • Haroon, F., et al. (2025).
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. [Link]

  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Dikusar, E. A., et al. (2001). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry. [Link]

  • Imaga, N. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Li, H., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Egbujor, M. C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. [Link]

Sources

Exploratory

In-Depth Technical Guide: Toxicity, Pharmacokinetics, and MSDS Profiling of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid

Prologue: The Molecular Architecture In the landscape of modern drug design, the incorporation of bulky, lipophilic polycyclic cages—such as the adamantane moiety—has become a cornerstone strategy for enhancing pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Prologue: The Molecular Architecture

In the landscape of modern drug design, the incorporation of bulky, lipophilic polycyclic cages—such as the adamantane moiety—has become a cornerstone strategy for enhancing pharmacokinetics and target binding affinity. 4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS: 62144-92-7) represents a highly specialized pharmacophore. By linking an adamantane cage to a p-aminobenzoic acid (PABA) derivative via an amide bond, this molecule mimics the spatial and electronic profiles of atypical retinoids and Farnesoid X Receptor (FXR) agonists .

As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a regulatory checklist, but as a predictive exercise in molecular behavior. The fusion of extreme lipophilicity with a polarizable carboxylic acid creates a molecule that defies standard aqueous handling, necessitating rigorous, causality-driven safety protocols.

Section I: ADME-Tox Causality & Predictive Profiling

To understand the toxicity of 4-[(1-adamantylcarbonyl)amino]benzoic acid, we must deconstruct its structure and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

  • The Adamantane Cage (Lipophilicity & Accumulation): The adamantyl group drastically increases the partition coefficient (LogP). While this drives excellent membrane permeation and hydrophobic pocket binding (e.g., within nuclear receptors), it simultaneously increases the volume of distribution ( Vd​ ) and the risk of bioaccumulation in adipose tissue.

  • The Amide Linkage (Metabolic Vulnerability): Unlike stable carbon-carbon bonds found in some retinoids, the amide bond is a substrate for hepatic amidases. Cleavage here yields 1-adamantanecarboxylic acid and p-aminobenzoic acid, the latter of which carries known risks for immune sensitization.

  • The Benzoic Acid Moiety (Receptor Activation): The terminal carboxylic acid is critical for electrostatic interactions with arginine residues in nuclear receptors (like FXR and RAR). However, off-target activation of Retinoic Acid Receptors (RAR) is a well-documented pathway for teratogenicity.

Table 1: Predictive Physicochemical & Pharmacokinetic Parameters
ParameterValue/EstimateCausality / Toxicological Implication
Molecular Weight 299.36 g/mol Optimal for oral bioavailability; easily crosses cellular membranes.
LogP (Predicted) 4.2 - 4.8High lipophilicity; drives permeation but increases hepatic clearance burden.
TPSA 66.4 ŲGood cell permeability; potential to cross the blood-brain barrier (BBB).
Aqueous Solubility < 0.1 mg/mLRequires DMSO or lipid-based excipients; risk of precipitation in assays.

Section II: Material Safety Data Sheet (MSDS) Architecture

Standard safety data sheets often lack the mechanistic context required by R&D professionals. The following classification is grounded in structural alerts and analog data from the EPA TSCA inventory and established chemical registries .

Table 2: GHS Hazard Classification & Safety Parameters
Hazard ClassCategoryH-StatementPrecautionary Focus
Skin Irritation Category 2H315: Causes skin irritationP280: Wear protective nitrile gloves and lab coat.
Eye Irritation Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes.
Reproductive Tox. Category 2H361: Suspected of damaging fertility/unborn childP201: Obtain special instructions before use (due to retinoid homology).
Aquatic Toxicity Category 4H413: May cause long lasting harmful effectsP273: Avoid release to the environment; collect spillage in organic waste.
Handling and Storage Causality
  • Storage: Store at 2-8°C in a desiccated environment. Why? The amide bond, while generally stable, can undergo slow hydrolysis in the presence of ambient moisture and acidic/basic impurities over time.

  • Solvent Compatibility: Soluble in DMSO, DMF, and Methanol. Incompatible with strong oxidizing agents which can rapidly oxidize the electron-rich aromatic ring.

Section III: Self-Validating Experimental Workflows

To establish a trustworthy safety profile, empirical validation must rely on self-validating systems. An assay without internal controls is scientifically void. Below are the definitive protocols for evaluating the toxicity of this compound.

Protocol 1: In Vitro Hepatic Microsomal Stability & Amidase Cleavage

Objective: Determine the intrinsic clearance ( CLint​ ) and quantify the release of p-aminobenzoic acid via amidase hydrolysis. Causality: The adamantane ring is susceptible to aliphatic hydroxylation by CYP3A4, while the amide bond is targeted by amidases. Quantifying these pathways predicts in vivo half-life and metabolite toxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of 4-[(1-adamantylcarbonyl)amino]benzoic acid in 100% DMSO.

  • Incubation Matrix: In a 96-well deep-well plate, combine HLM (0.5 mg/mL final protein concentration) and phosphate buffer (100 mM, pH 7.4). Add the test compound to a final concentration of 1 µM. Critical: Keep final DMSO concentration < 0.1% to prevent CYP450 inhibition.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,5,15,30, and 60 minutes.

  • Termination: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly depleted, the NADPH system or HLM viability is compromised, and the assay must be rejected.

Protocol 2: Cytotoxicity Screening (HepG2 Cell Line)

Objective: Assess baseline hepatocellular toxicity driven by lipophilic accumulation.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) in serum-free media for 48 hours.

  • Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Self-Validating Control: Use Chlorpromazine (10 µM) as a positive cytotoxic control. Use vehicle (0.1% DMSO) as the baseline 100% viability reference.

Section IV: Mechanistic Toxicity Pathways

Understanding the macroscopic hazards (e.g., teratogenicity, hepatotoxicity) requires mapping the microscopic signaling and metabolic pathways. The diagram below illustrates how 4-[(1-adamantylcarbonyl)amino]benzoic acid is processed by the cell, leading to distinct toxicological endpoints.

Mechanism Cmpd 4-[(1-Adamantylcarbonyl)amino] benzoic acid CYP CYP450 Oxidation (Phase I) Cmpd->CYP Amidase Amidase Hydrolysis (Cleavage) Cmpd->Amidase Receptor Nuclear Receptor (FXR / RAR) Binding Cmpd->Receptor Metab1 Hydroxylated Adamantane CYP->Metab1 Metab2 p-Aminobenzoic Acid (PABA) Amidase->Metab2 Tox1 Hepatocellular Stress Metab1->Tox1 Tox2 Sensitization / Genotoxicity Risk Metab2->Tox2 Tox3 Teratogenic Potential Receptor->Tox3

Metabolic activation and receptor-mediated toxicity pathways of adamantyl-benzoic acid derivatives.

Conclusion

4-[(1-Adamantylcarbonyl)amino]benzoic acid is a structurally complex intermediate with potent biological implications. Its safety profile is dominated by its high lipophilicity and its structural homology to nuclear receptor agonists. Handling protocols must prioritize the mitigation of dermal exposure and inhalation, treating the compound with the same developmental toxicity precautions as pharmaceutical-grade retinoids. By employing the self-validating assays detailed above, research teams can accurately quantify its metabolic liabilities and ensure safe progression through the drug development pipeline.

References

  • Title: Structural optimization and biological evaluation of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists for NAFLD Source: European Journal of Medicinal Chemistry (2023) URL: [Link]

  • Title: Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 4-(Adamantane-1-amido)benzoic Acid

Foreword: The Rationale for a Methodological Deep Dive In the landscape of modern drug discovery, the adamantane moiety stands out as a uniquely effective structural motif. Its rigid, lipophilic cage-like structure allow...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Methodological Deep Dive

In the landscape of modern drug discovery, the adamantane moiety stands out as a uniquely effective structural motif. Its rigid, lipophilic cage-like structure allows it to function as a "lipophilic bullet," enhancing a compound's ability to penetrate cell membranes and interact with hydrophobic pockets within protein targets.[1][2] This has led to the successful development of therapeutics for a range of diseases, from viral infections like influenza (Amantadine) to neurodegenerative disorders such as Alzheimer's disease (Memantine).[3][4] When this privileged scaffold is coupled with a 4-aminobenzoic acid (PABA) backbone—a structure known for its own diverse biological activities and role as a precursor in metabolic pathways—the resulting molecule, 4-(Adamantane-1-amido)benzoic acid, presents a compelling candidate for investigation.[5][6]

This guide eschews a simple literature review in favor of a comprehensive, first-principles-based technical framework. As 4-(Adamantane-1-amido)benzoic acid is a novel investigational compound, this document serves as a strategic whitepaper for any research, discovery, or development team tasked with its characterization. We will proceed from initial target hypothesis generation to a multi-platform validation of binding affinity, explaining not just the how but the critical why behind each experimental choice.

Part 1: Foundational Strategy - Target Hypothesis and Analyte Preparation

Before any binding can be measured, two fundamental questions must be addressed: what are we measuring the binding to, and is our compound ready for analysis?

Hypothesis-Driven Target Selection

The structure of 4-(Adamantane-1-amido)benzoic acid provides logical starting points for identifying potential protein targets.

  • The Adamantane Core: This group is known to interact favorably with hydrophobic pockets. Key historical targets include:

    • Ion Channels: The M2 proton channel of the influenza A virus and the NMDA receptor in the central nervous system are classic examples.[1][3] This suggests screening against a panel of relevant ion channels.

    • Enzymes with Hydrophobic Sub-pockets: The steric bulk of adamantane can confer high selectivity. Enzymes like dipeptidyl peptidase-4 (DPP-4), a target for some adamantane-containing antidiabetic drugs, are plausible candidates.[7]

  • The 4-Aminobenzoic Acid Backbone: As a PABA analog, the compound could potentially interfere with folate biosynthesis pathways in microorganisms by targeting enzymes like dihydropteroate synthetase.[8] This makes it a candidate for antimicrobial screening. The carboxyl and amide groups also provide hydrogen bonding capabilities, expanding the range of potential interactions beyond simple hydrophobicity.

A logical first step is to perform computational docking studies against crystal structures of these hypothesized targets to generate preliminary binding energy estimates, followed by an initial screen against a focused panel of proteins.

Purity and Preparation of the Ligand

The integrity of any binding assay is predicated on the quality of the interactants.

  • Synthesis and Purification: While a detailed synthesis protocol is beyond the scope of this guide, the compound would typically be synthesized via an amide coupling reaction between adamantan-1-amine and 4-aminobenzoic acid or a suitable derivative. Post-synthesis, the compound must be purified to >95% purity, commonly via recrystallization or column chromatography.

  • Quality Control: Purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The compound's solubility is a critical parameter; it should be determined in various buffer systems relevant to the planned binding assays. The use of a small amount of a co-solvent like DMSO is common, but its final concentration in the assay must be kept low (typically <1%) and consistent across all experiments to avoid artifacts.

Part 2: The Core Experimental Matrix - A Multi-Technique Approach to Binding Affinity

No single technique can provide a complete picture of a binding interaction. A robust characterization relies on the orthogonal validation of results from multiple platforms. We will focus on three primary, label-free techniques, supplemented by a classic, high-sensitivity method.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Causality of Choice: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[10] This provides unparalleled insight into the forces driving the interaction.

Experimental Protocol: ITC Analysis

  • Analyte Preparation:

    • Dialyze the purified target protein extensively against the chosen assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects, which can generate large heats of dilution.

    • Prepare the 4-(Adamantane-1-amido)benzoic acid ligand by dissolving it in the final dialysis buffer. If a co-solvent like DMSO is required, ensure the exact same concentration is present in the protein solution.

    • Thoroughly degas both protein and ligand solutions immediately prior to the experiment to prevent bubble formation in the calorimeter cells.

  • Instrument Setup (e.g., Malvern MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).

    • Load the target protein (e.g., 10-50 µM) into the sample cell.

    • Load the ligand (e.g., 100-500 µM, typically 10-20x the protein concentration) into the titration syringe.

  • Titration Experiment:

    • Perform an initial injection of ~0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of 18-20 subsequent injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand into buffer alone to measure the heat of dilution, which will be subtracted from the primary experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Causality of Choice: SPR is a label-free, real-time optical detection technique that provides invaluable kinetic information by measuring both the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff) of an interaction.[11][12] The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (kₔ/kₐ), providing an important validation of ITC-derived affinity.[13]

Experimental Protocol: SPR Analysis

  • Sensor Chip Preparation and Ligand Immobilization:

    • Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the chip surface via covalent amine coupling. Aim for a low-to-moderate immobilization density to minimize mass transport limitations, especially for a small molecule analyte.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes.

  • Analyte Binding Measurement:

    • Prepare a series of concentrations of 4-(Adamantane-1-amido)benzoic acid in running buffer (e.g., HBS-EP+), typically spanning a range from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the analyte solutions over both the target and reference flow cells at a constant flow rate.

    • Monitor the binding in real-time (the "association" phase).

    • After the injection, flow running buffer over the chip to monitor the "dissociation" phase.

    • If necessary, perform a regeneration step with a mild acidic or basic solution to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the zero-concentration injection from the experimental data.

    • Globally fit the resulting sensorgrams from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₔ.

    • Calculate the KD from the kinetic rate constants (KD = kₔ/kₐ).

Fluorescence Polarization (FP): High-Throughput Capability

Causality of Choice: FP is a solution-based technique ideal for competitive binding assays and high-throughput screening (HTS).[14][15] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] If a suitable fluorescent probe for the target is available, FP provides a rapid and cost-effective way to determine the affinity (as an inhibition constant, Kᵢ) of our unlabeled test compound.

Experimental Protocol: Competitive FP Assay

  • Assay Development:

    • Identify or develop a fluorescent probe (a "tracer") that binds to the target protein with a known, suitable affinity and results in a significant increase in polarization.

    • Determine the KD of this tracer for the target protein via a direct FP saturation experiment (titrating protein into a fixed concentration of tracer).

  • Competitive Binding Experiment:

    • In a multi-well plate (e.g., 384-well), add a fixed concentration of the target protein and the fluorescent tracer (typically at its KD concentration).

    • Add a serial dilution of the competitor, 4-(Adamantane-1-amido)benzoic acid, across a wide concentration range.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization in each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/KD,Tracer).

Diagram: Workflow for In Vitro Binding Affinity Characterization

G cluster_prep Phase 1: Preparation & Hypothesis cluster_analysis Phase 4: Data Synthesis Compound 4-(Adamantane-1-amido) benzoic acid QC Synthesis & QC (>95% Purity) Solubility Determined Compound->QC ITC ITC (Thermodynamics) Determine KD, ΔH, ΔS, n QC->ITC SPR SPR (Kinetics) Determine kon, koff, KD QC->SPR FP Competitive FP Assay Determine Ki QC->FP Target_Hypo Target Hypothesis (Structure-based) Protein_Prep Target Protein Expression & Purification Target_Hypo->Protein_Prep Protein_Prep->ITC Protein_Prep->SPR Protein_Prep->FP Analysis Comprehensive Binding Profile ITC->Analysis SPR->Analysis FP->Analysis Radio Radioligand Assay (Optional High-Sensitivity) Determine Ki Radio->Analysis

Caption: A multi-phase workflow for characterizing a novel ligand.

Radioligand Binding Assays: A High-Sensitivity Option

Causality of Choice: Radioligand binding assays are a classic and extremely sensitive method for quantifying receptor-ligand interactions.[17][18] While requiring specialized facilities, they are invaluable for validating affinities, especially for very potent interactions or when protein quantities are limited. A competitive assay format would be used to determine the Kᵢ of our unlabeled compound.[19]

Experimental Protocol: Competitive Radioligand Filtration Assay

  • Reagent Preparation:

    • Prepare cell membranes or purified protein containing the target receptor.

    • Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) that binds to the target with high affinity and specificity.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, combine the membranes/protein, a fixed concentration of the radioligand (typically at or below its KD), and a serial dilution of the unlabeled competitor, 4-(Adamantane-1-amido)benzoic acid.

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known, high-affinity unlabeled ligand).

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on each filter disk using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to determine the IC₅₀ and subsequently calculate the Kᵢ using the Cheng-Prusoff equation.[20]

Diagram: Principle of a Competitive Binding Assay

G cluster_0 A) No Competitor cluster_1 B) With Competitor P Protein L_star Labeled Ligand P->L_star High Signal P2 Protein L_star2 Labeled Ligand P2->L_star2 Low Signal C Unlabeled Competitor P2->C Binding

Caption: Displacement of a labeled ligand by a competitor reduces the signal.

Part 3: Data Synthesis and Interpretation

A key aspect of a rigorous study is the convergence of data from orthogonal methods. The affinity values (KD or Kᵢ) obtained from ITC, SPR, FP, and radioligand assays should ideally be within a 3- to 5-fold range of each other.

Table 1: Hypothetical Data Summary for 4-(Adamantane-1-amido)benzoic Acid Binding to Target X

Assay Method Primary Parameter Measured Value Derived Affinity (KD/Kᵢ) Thermodynamic/Kinetic Data?
Isothermal Titration Calorimetry (ITC) ΔH, n -8.5 kcal/mol, 1.05 450 nM (KD) Yes (ΔH, ΔS)
Surface Plasmon Resonance (SPR) kₐ, kₔ 2.1x10⁴ M⁻¹s⁻¹, 0.01 s⁻¹ 476 nM (KD) Yes (kₐ, kₔ)
Fluorescence Polarization (FP) IC₅₀ 980 nM 490 nM (Kᵢ) No

| Radioligand Binding Assay | IC₅₀ | 850 nM | 425 nM (Kᵢ) | No |

Discrepancies can often provide valuable insights. For example, a significant difference between the KD from SPR (measuring interaction with an immobilized target) and ITC (in-solution) could suggest that immobilization affects the protein's conformation.

Conclusion

Characterizing the in vitro binding affinity of a novel compound like 4-(Adamantane-1-amido)benzoic acid is a systematic, multi-faceted process. It begins with informed hypothesis generation based on the molecule's structural motifs and culminates in the synthesis of data from several orthogonal, high-integrity biophysical assays. By employing a combination of ITC to define the thermodynamic drivers, SPR to elucidate the kinetics of the interaction, and FP or radioligand assays for validation, researchers can build a comprehensive and trustworthy binding profile. This foundational dataset is the bedrock upon which all subsequent preclinical and clinical development efforts are built, providing the quantitative evidence of target engagement necessary to advance a promising molecule from a laboratory curiosity to a potential therapeutic.

References

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  • PMC. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • PMC. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available at: [Link]

  • Open Exploration Publishing. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Available at: [Link]

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  • PMC. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Available at: [Link]

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  • BMG Labtech. (2023). Protein-ligand binding measurements using fluorescence polarization. Available at: [Link]

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  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]

  • University of Barcelona. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Chelatec. In vitro binding Assays – Cell Based Assays. Available at: [Link]

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  • PMC. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Available at: [Link]

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  • ACS Publications. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Available at: [Link]

  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available at: [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available at: [Link]

  • Rsc.org. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Available at: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • PMC. Analysis of protein-ligand interactions by fluorescence polarization. Available at: [Link]

  • PMC. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

  • axiVEND. (2023). Biomolecular Binding Affinity. Available at: [Link]

  • YouTube. (2014). Principles of isothermal titration calorimetry (ITC). Available at: [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid

Introduction & Strategic Rationale The incorporation of the bulky, highly lipophilic adamantyl moiety into small molecules is a proven strategy in medicinal chemistry. Often referred to as the "lipophilic bullet," the ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of the bulky, highly lipophilic adamantyl moiety into small molecules is a proven strategy in medicinal chemistry. Often referred to as the "lipophilic bullet," the adamantane cage enhances blood-brain barrier (BBB) permeability, improves membrane solubility, and protects pharmacophores from rapid metabolic degradation by providing a rigid, three-dimensional shield[1].

The compound 4-[(1-adamantylcarbonyl)amino]benzoic acid serves as a critical intermediate and a robust structural motif in drug discovery pipelines. Specifically, adamantyl-derivatized benzamides have been extensively utilized in the development of novel anti-inflammatory agents, including dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH)[2]. This application note details a highly optimized, self-validating protocol for synthesizing this compound in a standard organic laboratory.

Mechanistic Insights & Reaction Design

Synthesizing amides from 1-adamantanecarboxylic acid presents a unique kinetic challenge. The tertiary carbon of the adamantane cage exerts extreme steric hindrance, rendering standard carbodiimide-mediated couplings (e.g., EDC/HOBt or DCC) inefficient and low-yielding.

  • Electrophile Selection: To overcome this activation barrier, the pre-formed, highly reactive 1-adamantanecarbonyl chloride is utilized. The acyl chloride is sufficiently electrophilic to drive the reaction forward despite the steric bulk.

  • Solvent Selection: 4-Aminobenzoic acid (PABA) exhibits poor solubility in non-polar halogenated solvents like dichloromethane (DCM). Anhydrous tetrahydrofuran (THF) is selected as the optimal solvent because it effectively solvates the carboxylic acid moiety of PABA while remaining inert to the acyl chloride.

  • Base Selection: Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of PABA’s weakly nucleophilic aniline nitrogen.

  • Chemoselectivity: PABA contains both an amine and a carboxylic acid. The aniline nitrogen is significantly more nucleophilic than the carboxylic acid oxygen. By strictly controlling the stoichiometry (1.1 eq of acyl chloride) and temperature (0 °C), the reaction is kinetically directed toward N-acylation, preventing the formation of unstable mixed anhydrides.

Quantitative Reaction Parameters

Table 1: Standard Reagent Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale) Role
4-Aminobenzoic Acid (PABA) 137.14 1.0 eq 1.37 g Nucleophile
1-Adamantanecarbonyl Chloride 198.69 1.1 eq 2.18 g Electrophile
Triethylamine (TEA) 101.19 2.0 eq 2.80 mL Acid Scavenger

| Anhydrous THF | 72.11 | N/A | 30.0 mL | Solvent |

Table 2: Solvent and Base Optimization Data

Solvent Base Temp Time Isolated Yield Observation
THF TEA 0 °C to RT 6 h 85% Optimal solubility; high purity profile.
DMF Pyridine 0 °C to RT 6 h 78% Difficult solvent removal during workup.

| DCM | TEA | 0 °C to RT | 12 h | 55% | Poor PABA solubility led to incomplete reaction. |

Experimental Protocol

Step 1: Preparation of the Nucleophile Solution
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add 1.37 g (10.0 mmol) of 4-aminobenzoic acid (PABA) to the flask.

  • Inject 20 mL of anhydrous THF and stir until the PABA is fully dissolved.

  • Inject 2.80 mL (20.0 mmol) of Triethylamine (TEA).

Step 2: Electrophile Addition
  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. (Causality: The reaction is highly exothermic. Low temperatures prevent side reactions such as O-acylation).

  • In a separate dry vial, dissolve 2.18 g (11.0 mmol) of 1-adamantanecarbonyl chloride in 10 mL of anhydrous THF.

  • Using a dropping funnel or syringe pump, add the acyl chloride solution dropwise to the reaction mixture over 15–20 minutes.

  • A white precipitate (TEA-hydrochloride salt) will begin to form almost immediately.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (RT).

  • Stir vigorously at RT for 6 hours. Monitor the disappearance of PABA via TLC (Eluent: 9:1 DCM/MeOH, UV detection).

Step 4: Self-Validating Aqueous Workup
  • Pour the crude reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water.

  • Slowly add 1M HCl dropwise until the aqueous phase reaches a pH of 2–3.

    • Self-Validating Checkpoint: At this pH, the unreacted TEA and trace basic impurities form soluble hydrochloride salts and remain in the aqueous phase. Simultaneously, the highly hydrophobic target amide becomes fully protonated at its carboxylic acid tail and crashes out of the solution as a dense white precipitate.

  • Stir for an additional 30 minutes to ensure complete precipitation and to break up any aggregates.

Step 5: Isolation and Purification
  • Isolate the crude white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual THF and salts.

  • Dry the solid under a high vacuum overnight.

  • Recrystallization: Dissolve the crude product in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling at 4 °C. Filter the resulting purified crystals.

Process Workflows & Mechanistic Diagrams

G N1 4-Aminobenzoic Acid (PABA) N2 Anhydrous THF + TEA (Solvent & Base) N1->N2 N4 Ice Bath (0 °C) Dropwise Addition N2->N4 N3 1-Adamantanecarbonyl Chloride N3->N4 N5 Stirring at RT (6 hours) N4->N5 N6 Aqueous Workup (1M HCl, pH 2-3) N5->N6 N7 Filtration & Washing N6->N7 Precipitation N8 Recrystallization (EtOH/Water) N7->N8 N9 4-[(1-Adamantylcarbonyl) amino]benzoic acid N8->N9 Pure Product

Figure 1: Step-by-step workflow for the synthesis and purification of the adamantyl amide.

Mechanism A Nucleophile (PABA Amine) C Tetrahedral Intermediate A->C Nucleophilic Attack B Electrophile (Adamantyl Acyl Chloride) B->C D Chloride Elimination C->D Collapse E Deprotonation by TEA D->E F Final Amide Product E->F Stable Amide

Figure 2: Nucleophilic acyl substitution mechanism detailing the amide bond formation.

Sources

Application

Application Note: HPLC Method Development and Validation for 4-(Adamantane-1-amido)benzoic acid

Introduction & Physicochemical Profiling The quantification of 4-(Adamantane-1-amido)benzoic acid (CAS 62144-92-7, MW 299.37 g/mol )[1] presents a unique chromatographic challenge due to its dichotomous structural proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The quantification of 4-(Adamantane-1-amido)benzoic acid (CAS 62144-92-7, MW 299.37 g/mol )[1] presents a unique chromatographic challenge due to its dichotomous structural properties. As a Senior Application Scientist, approaching this molecule requires a deep understanding of how its distinct functional domains dictate its behavior in a liquid phase environment.

The molecule consists of a highly lipophilic, bulky adamantane cage linked via an amide bond to an ionizable benzoic acid moiety. Previous chromatographic studies on adamantane derivatives demonstrate that their retention is heavily governed by the solvophobic theory, requiring high-selectivity reversed-phase (RP) stationary phases[2]. Furthermore, the presence of the adamantane core drastically increases the hydrophobicity of the compound, necessitating specific mobile phase considerations to achieve optimal mass transfer and peak symmetry[3].

Structural_Features Molecule 4-(Adamantane-1-amido)benzoic acid Adamantane Adamantane Core (Highly Lipophilic) Molecule->Adamantane Amide Amide Linkage (H-Bonding Potential) Molecule->Amide Benzoic Benzoic Acid (Ionizable, pKa ~4.2) Molecule->Benzoic Ret1 Strong Hydrophobic Retention (Requires High % Acetonitrile) Adamantane->Ret1 Ret2 Silanol Interactions (Requires End-capped C18) Amide->Ret2 Ret3 pH-Dependent Ionization (Requires Mobile Phase pH < 2.5) Benzoic->Ret3

Fig 1: Structural domains of 4-(Adamantane-1-amido)benzoic acid and their chromatographic impacts.

Rationale for Method Parameters (The "Why")

Method development is not a trial-and-error exercise; it is an exercise in applied physical chemistry. The experimental choices below are driven by the molecule's specific structural liabilities.

  • Mobile Phase pH & Ion Suppression: The benzoic acid moiety has an estimated pKa of ~4.2. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its ionized (polar) and unionized (non-polar) states. This dual-state existence during a chromatographic run leads to severe peak broadening and tailing. By lowering the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) , we suppress the ionization (>99% unionized), ensuring the molecule behaves as a single, highly hydrophobic entity. TFA also acts as a mild ion-pairing agent, masking residual silanols.

  • Organic Modifier Selection: Adamantane is a rigid, three-dimensional hydrocarbon cage. Methanol, a protic solvent, forms a hydrogen-bonded network that struggles to efficiently solvate such bulky hydrophobic groups, leading to poor mass transfer kinetics and high backpressures. Acetonitrile (ACN) , an aprotic solvent with lower viscosity and higher elution strength, provides superior solvation for adamantane derivatives, yielding significantly sharper peaks[3].

  • Stationary Phase: The unreacted silanols on standard silica columns can hydrogen-bond with the amide linkage of the analyte, causing secondary retention mechanisms. A fully end-capped, high-purity silica C18 column is mandatory to minimize these secondary interactions and handle the extreme lipophilicity of the adamantane core[2].

Experimental Protocols & Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. The inclusion of specific diluents and filtration materials prevents common pre-analytical errors.

Optimized Chromatographic Conditions
ParameterOptimized SettingCausality / Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh carbon load for adamantane retention; end-capped to prevent amide tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, fully protonating the benzoic acid moiety.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic solvation of the bulky adamantane cage; keeps backpressure low.
Elution Mode Isocratic (40% A : 60% B)Provides a stable baseline and reproducible retention time (~6.5 mins).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nmTargets the conjugated π -system of the benzoic acid chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Standard Preparation

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Crucial Step: Matching the diluent closely to the initial mobile phase composition prevents the "solvent effect," which causes peak fronting.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Adamantane-1-amido)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 mins to overcome adamantane hydrophobicity), then make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the diluent.

Step 3: Sample Preparation

  • Weigh the equivalent of 10.0 mg of the active pharmaceutical ingredient from the sample matrix.

  • Extract using 10 mL of Acetonitrile with 15 minutes of mechanical shaking.

  • Centrifuge at 4000 rpm for 5 minutes. Dilute the supernatant 1:10 with the diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Note: PTFE is explicitly chosen over Nylon or Cellulose Acetate to prevent non-specific hydrophobic binding of the adamantane moiety to the filter membrane.

HPLC_Workflow Start 1. Physicochemical Profiling (pKa & LogP Assessment) Phase1 2. Mobile Phase Selection (0.1% TFA / Acetonitrile) Start->Phase1 Determine pH Phase2 3. Stationary Phase Screening (End-capped C18 Column) Phase1->Phase2 Set Eluent Phase3 4. Gradient Optimization (Adjust %B for Optimal k') Phase2->Phase3 Select Column Phase4 5. System Suitability (Tailing < 1.5, RSD < 2%) Phase3->Phase4 Finalize Method Valid 6. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Phase4->Valid Lock Parameters

Fig 2: Systematic HPLC method development and validation workflow.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory compliance, the finalized method must be validated according to the updated ICH Q2(R2) guidelines[4]. The protocol acts as a self-validating framework where system suitability must be proven before any analytical data is accepted.

System Suitability Test (SST)

Prior to validation or routine analysis, inject the 100 µg/mL working standard six times. The system is only deemed suitable if:

  • Retention Time (%RSD): ≤ 1.0%

  • Peak Area (%RSD): ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Ensures the acidic modifier is effectively suppressing ionization).

  • Theoretical Plates ( N ): ≥ 2500 (Confirms adequate mass transfer of the adamantane core).

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard. Evaluate peak purity using a Photodiode Array (PDA) detector.No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike placebo matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the 100% target concentration.%RSD of the calculated assay values 2.0%.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), Organic Modifier ( ± 2% absolute).System suitability criteria must still be met under all perturbed conditions.

References

  • Liquid chromatography of adamantane derivatives. ResearchGate. Available at:[2]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[4]

  • 4-(adamantane-1-amido)benzoic acid. Sigma-Aldrich. Available at:[1]

  • Application Note: HPLC Method Development for the Analysis of 2-Nitroadamantane. BenchChem. Available at:[3]

Sources

Method

Application Note: 4-[(1-Adamantylcarbonyl)amino]benzoic Acid as a Privileged Scaffold in Medicinal Chemistry and Materials Science

Executive Summary In modern drug discovery and advanced materials science, the strategic selection of chemical building blocks dictates the pharmacokinetic and physicochemical success of downstream products. 4-[(1-Adaman...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of chemical building blocks dictates the pharmacokinetic and physicochemical success of downstream products. 4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS 62144-92-7) is a highly versatile, bifunctional building block[1]. It seamlessly integrates the rigid, highly lipophilic adamantane cage with the synthetically malleable para-aminobenzoic acid (PABA) linker via a stable amide bond.

This Application Note provides an in-depth technical guide on utilizing this compound. By leveraging the "lipophilic bullet" properties of the adamantyl group alongside the established biological relevance of PABA derivatives, researchers can design novel therapeutics targeting the central nervous system (CNS), antimicrobial pathways, and supramolecular polymer networks.

Physicochemical Profiling & Structural Rationale

The architectural design of 4-[(1-Adamantylcarbonyl)amino]benzoic acid offers distinct advantages for structure-activity relationship (SAR) optimization.

  • The Adamantane Cage : Often referred to as a "lipophilic bullet" in medicinal chemistry, the adamantane moiety is a rigid, tricyclic hydrocarbon that significantly enhances the lipophilicity of the parent molecule[2]. Its bulky, three-dimensional structure provides steric shielding against metabolic degradation (e.g., by cytochrome P450 enzymes), thereby prolonging the drug's half-life. Furthermore, its high lipophilicity is critical for driving passive diffusion across the blood-brain barrier (BBB)[3].

  • The PABA Linker : Para-aminobenzoic acid is a ubiquitous building block known for its structural versatility and inherent biological activity[4]. In this scaffold, the phenyl ring acts as a rigid, linear spacer that projects the adamantyl group deep into hydrophobic binding pockets (such as the peripheral anionic site of acetylcholinesterase or viral ion channels).

  • The Carboxylic Acid Handle : The free carboxylate at the para position serves as an ideal synthetic handle for rapid library generation via esterification or amide coupling.

Quantitative Data Summary
PropertyValueRationale / Pharmacokinetic Impact
Molecular Weight 299.37 g/mol Falls well within Lipinski's Rule of 5; allows ample room for further functionalization without exceeding the 500 Da limit[1].
LogP (Estimated) ~4.2High lipophilicity driven by the adamantane cage; ideal for BBB penetration and targeting hydrophobic protein clefts.
Hydrogen Bond Donors 2The amide NH and carboxylic OH participate in critical target-binding interactions.
Hydrogen Bond Acceptors 3The amide O and carboxylic O2 facilitate aqueous interactions and receptor docking.
Topological Polar Surface Area 66.4 ŲOptimal for oral bioavailability and CNS exposure (values < 90 Ų are strongly preferred for BBB permeation).

Mechanistic Pathways & Workflows

The integration of the adamantyl-PABA scaffold into a drug discovery pipeline relies on its predictable reactivity and profound impact on pharmacodynamics. The diagrams below illustrate the synthetic workflow for functionalizing the building block and the mechanistic advantages it confers in vivo.

SyntheticWorkflow A 4-[(1-Adamantylcarbonyl)amino] benzoic acid B Carboxyl Activation (HATU, DIPEA, DMF) A->B Step 1 C Nucleophilic Addition (1°/2° Amine or Alcohol) B->C Step 2 D Downstream Derivative (Target API or Monomer) C->D Isolation

Caption: Synthetic workflow for the functionalization of the benzoic acid handle.

Mechanism A Adamantyl-PABA Scaffold B Enhanced Lipophilicity (LogP > 4.0) A->B Adamantane Effect E Steric Shielding (Metabolic Stability) A->E Bulky Cage C Blood-Brain Barrier (BBB) Penetration B->C Passive Diffusion D Target Binding (Hydrophobic Pockets) C->D CNS Targeting E->D Prolonged Half-life

Caption: Pharmacokinetic and pharmacodynamic advantages of the adamantyl-PABA scaffold.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices.

Protocol A: HATU-Mediated Amide Coupling for Library Generation

Objective : Synthesize downstream amide derivatives (e.g., coupling with pharmacophoric amines) for high-throughput screening. Causality & Logic : The electron-donating nature of the adamantyl-amide group at the para position of the benzoic acid slightly modulates the nucleophilicity of the carboxylate. HATU is selected over standard EDC/NHS coupling because it rapidly generates a highly reactive HOAt ester intermediate. This ensures efficient coupling even with sterically hindered or deactivated secondary amines, minimizing epimerization and maximizing yield. DMF is utilized as the solvent due to its superior ability to dissolve the highly lipophilic adamantane precursor.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 4-[(1-Adamantylcarbonyl)amino]benzoic acid in anhydrous DMF (0.1 M concentration).

  • Activation : Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution. Stir for 5 minutes at room temperature.

  • Base Addition : Dropwise, add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester. Stir for an additional 15 minutes.

  • Nucleophilic Attack : Add 1.1 eq of the desired primary or secondary amine.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (using a 9:1 DCM:MeOH solvent system).

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing : Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate under reduced pressure and purify the crude product via flash column chromatography to yield the final adamantyl-PABA amide derivative.

Protocol B: Supramolecular Formulation via β -Cyclodextrin Inclusion

Objective : Enhance the aqueous solubility of the lipophilic adamantyl-PABA scaffold for in vitro biological assays without altering its covalent structure. Causality & Logic : The adamantane cage is exceptionally hydrophobic, often leading to precipitation in aqueous assay buffers. However, its spherical diameter (~7 Å) perfectly matches the internal hydrophobic cavity of β -cyclodextrin (6.0–6.5 Å). This geometric complementarity drives a thermodynamically favorable host-guest inclusion complex ( Ka​≈104−105M−1 ), masking the lipophilic cage and dramatically increasing aqueous solubility[3].

Step-by-Step Methodology :

  • Host Preparation : Prepare a 10 mM solution of β -cyclodextrin in deionized water. Heat slightly to 40°C to ensure complete dissolution.

  • Guest Addition : Dissolve the 4-[(1-Adamantylcarbonyl)amino]benzoic acid (or its synthesized derivative) in a minimal volume of ethanol (e.g., 100 mg/mL).

  • Complexation : Slowly add the ethanolic guest solution dropwise into the stirring aqueous β -cyclodextrin solution at a 1:1 molar ratio.

  • Equilibration : Stir the mixture vigorously at room temperature for 24 hours to allow the host-guest equilibrium to fully establish.

  • Lyophilization : Evaporate the trace ethanol under a gentle stream of nitrogen, then freeze the aqueous solution at -80°C. Lyophilize for 48 hours to obtain the water-soluble inclusion complex as a fine white powder, ready for use in cellular or enzymatic assays.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. URL:[Link][2]

  • Spasojevic, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. URL:[Link][3]

  • Khan, M. A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. URL:[Link][4]

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicles for Adamantylcarbonyl Amino Benzoic Acid

Introduction and Physicochemical Profiling Adamantylcarbonyl amino benzoic acid derivatives (e.g., 4-[(1-adamantylcarbonyl)amino]benzoic acid) represent a class of highly lipophilic small molecules. The bulky, rigid adam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

Adamantylcarbonyl amino benzoic acid derivatives (e.g., 4-[(1-adamantylcarbonyl)amino]benzoic acid) represent a class of highly lipophilic small molecules. The bulky, rigid adamantane cage confers exceptional binding affinity for hydrophobic pockets in therapeutic targets, most notably the Farnesoid X Receptor (FXR)[1] and various cannabinoid (CB1/CB2) receptors[2].

However, this structural motif presents a severe pharmacokinetic challenge. The combination of the highly lipophilic adamantane ring and the planar, hydrogen-bonding capable benzoic acid moiety results in high crystal lattice energy and extremely poor aqueous solubility. Consequently, these compounds are classified as Biopharmaceutics Classification System (BCS) Class II or IV. When transitioning from in vitro assays to in vivo rodent models, standard aqueous buffers are entirely ineffective, necessitating carefully engineered dosing vehicles to achieve reproducible systemic exposure[3].

Vehicle Selection Strategy: The Causality of Formulation

  • The Suspending Agent (Methylcellulose): Aqueous buffers alone lead to immediate API sedimentation. Adding 0.5% Methylcellulose (MC) increases the viscosity of the continuous phase. According to Stokes' Law, this increased viscosity drastically reduces the sedimentation rate of the suspended API particles, ensuring dose uniformity across the entire animal cohort during the dosing window[4].

  • The Wetting Agent (Tween-80): The adamantane moiety causes the API to be highly hydrophobic, resulting in a high contact angle with water. Tween-80 (typically 0.5% to 2.0%) acts as a non-ionic surfactant that lowers this contact angle. It coats the hydrophobic crystal faces, allowing the aqueous phase to wet the particles and preventing catastrophic aggregation[3][5].

  • The Co-solvent (DMSO): For highly crystalline adamantyl derivatives, incorporating 1% to 5% Dimethyl Sulfoxide (DMSO) disrupts the initial crystal lattice. This allows for a much finer primary dispersion when the aqueous phase is subsequently introduced, maximizing the surface area available for gastrointestinal absorption[1].

Quantitative Formulation Comparison

Selecting the correct vehicle depends on the route of administration and the required exposure levels. Table 1 summarizes the empirical performance of standard vehicles used for adamantyl-based agonists.

Table 1: Comparative Efficacy of Dosing Vehicles for Adamantyl-based Agonists (Oral Gavage, 3 mg/kg in Rodents)

Vehicle CompositionFormulation TypeHomogeneity & StabilityRelative Bioavailability (F%)Primary Application
0.5% MC / 0.5% Tween-80 / 99% Water Aqueous SuspensionHigh (Stable for 4-6 hrs)Moderate-HighStandard PO screening & PD models[4][5].
1% DMSO / 2% Tween-80 / 97% (0.5% MC) Ternary SuspensionVery High (Stable for 24 hrs)Excellent (Maximized AUC)High-exposure PO dosing & PK profiling[1].
20% DMSO / 80% Saline Solution / PrecipitateLow (High risk of crashing)VariableIP Dosing only; unsuitable for PO[6].
5% DMSO / 95% Corn Oil Lipid SolutionModerateLow (Delayed gastric emptying)Alternative for extremely lipophilic analogs.

Step-by-Step Experimental Protocol: Preparation and Dosing

The following protocol describes the preparation of a self-validating 3 mg/mL suspension in 1% DMSO / 2% Tween-80 / 97% (0.5% MC in water) for oral gavage (PO) dosing in mice.

Materials Required
  • Adamantylcarbonyl amino benzoic acid (API)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Tween-80 (Polysorbate 80)

  • 0.5% (w/v) Methylcellulose in sterile water

  • Probe sonicator or ultrasonic water bath

Protocol Steps
  • API Pre-wetting: Weigh 30 mg of the adamantylcarbonyl amino benzoic acid into a clean glass scintillation vial. Add 100 µL of DMSO (1% of the final 10 mL volume). Vortex vigorously for 30 seconds.

    • Causality: Pre-wetting the API with a strong solvent prevents the formation of dry core aggregates (clumping) which occur when a purely aqueous phase hits a hydrophobic powder bed.

  • Surfactant Coating: Add 200 µL of Tween-80 (2% of final volume) directly to the DMSO-API mixture. Vortex vigorously for 1 minute until a thick, uniform paste is formed.

    • Causality: Coating the partially solvated API with surfactant ensures immediate micellar stabilization before the bulk water is introduced.

  • Aqueous Dispersion: Slowly add 9.7 mL of the 0.5% Methylcellulose solution dropwise while continuously vortexing the vial.

    • Causality: Gradual addition prevents the API from crashing out into large, unabsorbable crystals, locking the particles into a fine suspension[1].

  • Sonication and Homogenization: Place the vial in an ultrasonic water bath for 15–20 minutes. Maintain the bath temperature below 40°C to prevent degradation.

    • Causality: Sonication breaks down particle agglomerates to <5 µm, ensuring uniform gastric emptying and consistent intestinal absorption[3].

  • Validation Checkpoint (Self-Validating System): Before dosing, place a 10 µL drop of the suspension on a glass slide and observe under a light microscope (10x objective). The particles must be uniformly dispersed with no aggregates larger than 10 µm. If large aggregates are visible, the formulation has failed wetting; repeat sonication for an additional 10 minutes.

  • Dosing Execution: Administer via oral gavage using a ball-tipped feeding needle. Continuously stir the suspension on a magnetic stir plate (300 rpm) during the dosing session to ensure dose uniformity across the entire animal cohort.

Formulation and Dosing Workflow

G A Adamantylcarbonyl Amino Benzoic Acid (Highly Lipophilic API) B Vehicle Selection (Wetting & Suspension) A->B C DMSO / Tween-80 / MC (1% / 2% / 97%) B->C Suspension (Preferred) D Lipid-Based Formulation (e.g., Corn Oil / PEG) B->D Solution (Alternative) E Homogenization & Sonication C->E D->E F In Vivo Dosing (Oral Gavage / IP) E->F G PK / PD Evaluation (Target Engagement) F->G

Workflow for formulating and dosing lipophilic adamantylcarbonyl amino benzoic acid derivatives.

References

  • Title: Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of Non-bile Acid FXR Agonists as Preclinical Candidates for the Treatment of Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Improvement of Physiochemical Properties of the Tetrahydroazepinoindole Series of Farnesoid X Receptor (FXR) Agonists: Beneficial Modulation of Lipids in Primates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Adamantyl Cannabinoids as CB1 Receptor Probes Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) URL: [Link]

  • Title: Effect of intraperitoneal (ip) administration of vehicle (20% DMSO in saline) Source: ResearchGate URL: [Link]

Sources

Method

Application and Protocol Guide for the Characterization of 4-(Adamantane-1-amido)benzoic acid by NMR and Mass Spectrometry

Abstract This document provides a comprehensive guide for the structural elucidation of 4-(Adamantane-1-amido)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the structural elucidation of 4-(Adamantane-1-amido)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The adamantane moiety, a rigid and bulky hydrocarbon cage, imparts unique physicochemical properties to molecules, making its derivatives, such as 4-(Adamantane-1-amido)benzoic acid, of significant interest in medicinal chemistry and materials science. Accurate and unambiguous characterization of these compounds is paramount for their development and application. This guide details optimized protocols for sample preparation, data acquisition, and spectral interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Introduction: The Significance of Adamantane-Containing Compounds

The adamantane scaffold is a highly versatile building block in drug design and materials science. Its rigid, lipophilic, and three-dimensional structure can significantly influence the properties of a parent molecule, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and desirable material characteristics. 4-(Adamantane-1-amido)benzoic acid, which combines the adamantane cage with a para-substituted benzoic acid via an amide linkage, is a prime example of a molecule where precise structural verification is crucial for understanding its behavior and potential applications. NMR and mass spectrometry are indispensable tools for this purpose, offering complementary information to confirm the molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the comprehensive structural assignment of organic molecules.

Rationale for Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[1] Deuterated chloroform (CDCl₃) is often a good starting point for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[1] However, for compounds with exchangeable protons, such as the carboxylic acid and amide protons in 4-(Adamantane-1-amido)benzoic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing for the observation of these protons. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2] Modern spectrometers can also lock onto the deuterium signal of the solvent, making the addition of an internal standard sometimes optional.[3]

Experimental Protocol: NMR Sample Preparation

A well-prepared NMR sample is essential for obtaining high-resolution spectra. The following protocol outlines the steps for preparing a sample of 4-(Adamantane-1-amido)benzoic acid for NMR analysis.

Materials:

  • 4-(Adamantane-1-amido)benzoic acid (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.6-0.7 mL)[5]

  • High-quality 5 mm NMR tube and cap[6]

  • Pasteur pipette and cotton or glass wool for filtration[4]

  • Vortex mixer

Procedure:

  • Weigh the desired amount of 4-(Adamantane-1-amido)benzoic acid and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.[4]

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[6]

Data Acquisition Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR of small organic molecules. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (adjust based on sample concentration).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

Data Interpretation: Expected Chemical Shifts

The chemical structure of 4-(Adamantane-1-amido)benzoic acid dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The high symmetry of the adamantane cage simplifies its spectral signature.[7] The introduction of the amido-benzoic acid substituent breaks this symmetry to some extent.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure of 4-(Adamantane-1-amido)benzoic acid with numbering.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (ppm)Integration
Adamantane CHSinglet (broad)~2.16H
Adamantane CH₂Singlet (broad)~1.79H
Aromatic CH (ortho to COOH)Doublet~7.92H
Aromatic CH (ortho to NH)Doublet~7.62H
Amide NHSinglet (broad)~10.0 (in DMSO-d₆)1H
Carboxylic Acid OHSinglet (broad)>12.0 (in DMSO-d₆)1H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsApproximate Chemical Shift (ppm)
Adamantane C (quaternary)~30
Adamantane CH~40
Adamantane CH₂~36
Amide C=O~176
Aromatic C (ipso-NH)~143
Aromatic CH (ortho to NH)~118
Aromatic CH (ortho to COOH)~130
Aromatic C (ipso-COOH)~127
Carboxylic Acid C=O~167

Note: These are approximate values and may vary slightly depending on the solvent and experimental conditions. The adamantane signals are often broad due to complex coupling.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 4-(Adamantane-1-amido)benzoic acid, as it typically produces intact molecular ions with minimal fragmentation.[8]

Rationale for Experimental Choices in Mass Spectrometry

The choice of ionization mode (positive or negative) and solvent system is crucial for successful ESI-MS analysis. For 4-(Adamantane-1-amido)benzoic acid, both positive and negative ion modes can be effective. In positive ion mode, protonation of the amide nitrogen can occur, forming the [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid group will readily form the [M-H]⁻ ion.[9] The solvent system should be volatile and capable of dissolving the analyte. A mixture of methanol or acetonitrile with water is commonly used.[10] The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can enhance ionization efficiency in positive and negative modes, respectively.

Experimental Protocol: Mass Spectrometry Sample Preparation

Materials:

  • 4-(Adamantane-1-amido)benzoic acid

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium hydroxide (optional)

  • 2 mL autosampler vial with a screw cap and septum[11]

Procedure:

  • Prepare a stock solution of 4-(Adamantane-1-amido)benzoic acid at a concentration of approximately 1 mg/mL in methanol or acetonitrile.[11]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (50:50) or acetonitrile/water (50:50).[11]

  • For positive ion mode, a final concentration of 0.1% formic acid can be added to the diluted sample.

  • For negative ion mode, a final concentration of 0.1% ammonium hydroxide can be added.

  • Transfer the final solution to a 2 mL autosampler vial and cap it securely.

  • Ensure there is no particulate matter in the sample; filter if necessary.

Data Acquisition Parameters

The following are typical ESI-MS parameters. These should be optimized for the specific instrument being used.

  • Ionization Mode: ESI Positive and/or Negative

  • Capillary Voltage: 3-4 kV[9]

  • Source Temperature: 100-150 °C[9]

  • Desolvation Gas (N₂): 8-12 L/min[9]

  • Desolvation Temperature: 350-450 °C[9]

  • Mass Analyzer: Quadrupole or Time-of-Flight[12]

  • Scan Range: m/z 100-500

Data Interpretation: Expected Mass and Fragmentation

The nominal mass of 4-(Adamantane-1-amido)benzoic acid (C₁₈H₂₁NO₃) is 299.15 g/mol .

Table 3: Expected Ions in ESI-MS

Ionm/z (calculated)Ionization Mode
[M+H]⁺300.16Positive
[M+Na]⁺322.14Positive
[M-H]⁻298.14Negative

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) can be used to fragment the molecular ion and provide further structural information.

Fragmentation Workflow:

Fragmentation_Workflow M_H [M+H]⁺ m/z 300.16 Fragment1 Adamantyl cation m/z 135.12 M_H->Fragment1 Loss of aminobenzoic acid Fragment2 4-aminobenzoic acid fragment m/z 138.05 M_H->Fragment2 Loss of adamantene

Caption: Predicted fragmentation of the [M+H]⁺ ion in MS/MS.

Key fragmentation pathways for the [M+H]⁺ ion would likely involve cleavage of the amide bond, leading to the formation of the adamantyl cation (m/z 135) and a fragment corresponding to protonated 4-aminobenzoic acid (m/z 138).[13] For the [M-H]⁻ ion, a characteristic fragmentation would be the loss of CO₂ (44 Da), a common fragmentation for carboxylic acids.[9]

Conclusion

This application note provides a detailed and scientifically grounded approach to the characterization of 4-(Adamantane-1-amido)benzoic acid using NMR and mass spectrometry. By following the outlined protocols and understanding the principles behind the experimental choices, researchers can confidently verify the structure and purity of this and similar adamantane-containing compounds. The combination of ¹H and ¹³C NMR provides a complete picture of the molecular framework, while ESI-MS confirms the molecular weight and offers insights into the molecule's fragmentation behavior. These analytical techniques are essential for ensuring the quality and integrity of compounds used in research and development.

References

  • Chemistry LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Dolejšek, Z., et al. (1966). Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1).
  • Duddeck, H. (1975).
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]

  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Vainiotalo, P., & Mälkönen, P. J. (1987). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Organic Mass Spectrometry, 22(11), 734-738.
  • Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
  • Hiden Analytical. (2020, October 15). Quadrupoles: How do they work? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]

  • Banik, S. M., & Bag, A. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 282574.
  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation for mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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Application

Application Notes and Protocols for High-Throughput Assay Development Using 4-(Adamantane-1-amido)benzoic Acid Derivatives as Soluble Epoxide Hydrolase Inhibitors

Authored by: A Senior Application Scientist Introduction: The Therapeutic Promise of Targeting Soluble Epoxide Hydrolase In the landscape of modern drug discovery, soluble epoxide hydrolase (sEH) has emerged as a compell...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Soluble Epoxide Hydrolase

In the landscape of modern drug discovery, soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a range of cardiovascular and inflammatory diseases.[1][2] This enzyme plays a critical role in the metabolism of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, possess a wide array of beneficial effects, including anti-inflammatory and cardioprotective properties.[3] However, the action of sEH rapidly converts these beneficial EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DiHETrEs), thereby diminishing their protective functions.[3]

Consequently, the inhibition of sEH is a promising therapeutic strategy to augment the endogenous levels of EETs and leverage their therapeutic potential.[4] Among the various classes of sEH inhibitors, 4-(Adamantane-1-amido)benzoic acid derivatives have garnered significant interest due to their potent and specific inhibition of the enzyme.[5][6] The bulky and lipophilic adamantane moiety can effectively occupy the active site of sEH, leading to robust inhibition. This application note provides a comprehensive guide for the development of a high-throughput screening (HTS) assay to identify and characterize novel sEH inhibitors within this chemical class.

The Underlying Mechanism: Enhancing Endogenous Protective Lipids

The rationale for developing inhibitors of sEH is rooted in the modulation of the arachidonic acid cascade. EETs are known to exert their beneficial effects through various downstream signaling pathways, including the activation of potassium channels, which leads to vasodilation, and the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting sEH, 4-(Adamantane-1-amido)benzoic acid derivatives prevent the degradation of EETs, thereby prolonging their biological activity and promoting a pro-resolving and cardioprotective state.

seh_pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenases Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Beneficial_Effects Anti-inflammatory & Cardioprotective Effects EETs->Beneficial_Effects DiHETrEs Dihydroxyeicosatrienoic Acids (DiHETrEs) sEH->DiHETrEs Loss_of_Activity Loss of Biological Activity DiHETrEs->Loss_of_Activity Inhibitor 4-(Adamantane-1-amido)benzoic acid derivatives Inhibitor->sEH Inhibition

Caption: Mechanism of sEH inhibition.

High-Throughput Screening: A Fluorescence-Based Assay Protocol

The development of a robust and sensitive HTS assay is paramount for the efficient discovery of novel sEH inhibitors. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[7][8] The following protocol describes a fluorescence-based kinetic assay for sEH activity, which is readily adaptable for high-throughput screening in 384-well format.

Assay Principle:

This assay utilizes a fluorogenic substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is non-fluorescent.[1][9] The sEH enzyme hydrolyzes the epoxide moiety of the substrate, leading to an intramolecular cyclization and the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[1][7] The rate of increase in fluorescence is directly proportional to the sEH activity. Potential inhibitors will decrease the rate of this reaction.

Materials and Reagents:
  • Enzyme: Recombinant human soluble epoxide hydrolase (HsEH)

  • Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Test Compounds: 4-(Adamantane-1-amido)benzoic acid derivatives dissolved in 100% DMSO

  • Positive Control: A known potent sEH inhibitor (e.g., AUDA)

  • Plates: Black, flat-bottom 384-well plates

  • Instrumentation: A microplate reader capable of kinetic fluorescence measurements (Excitation: ~330 nm, Emission: ~465 nm)

  • Automation: Automated liquid handling systems for dispensing reagents and compounds

Detailed Step-by-Step Protocol:
  • Compound Plate Preparation:

    • Create a serial dilution of the 4-(Adamantane-1-amido)benzoic acid derivatives in 100% DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound dilutions to the 384-well assay plates.

    • Include wells for the positive control (e.g., AUDA at a final concentration of 10 µM) and negative control (DMSO vehicle).[3]

  • Reagent Preparation:

    • Prepare the assay buffer (25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA).

    • Dilute the recombinant HsEH to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 20 minutes.[3][9]

    • Prepare the PHOME substrate solution in the assay buffer. The final substrate concentration should be at or near the Km value for the enzyme to maximize sensitivity to competitive inhibitors.

  • Assay Execution:

    • Add 10 µL of the diluted HsEH solution to each well of the 384-well plate containing the pre-spotted compounds.

    • Incubate the plate for 5-10 minutes at room temperature to allow for the binding of the inhibitors to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the PHOME substrate solution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 20-30 minutes.

    • Determine the enzymatic reaction rate by calculating the slope of the linear portion of the fluorescence versus time curve.[3]

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Rate of test compound - Rate of positive control) / (Rate of negative control - Rate of positive control)]

    • Generate dose-response curves by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter nonlinear regression model.[3]

Assay Validation: Ensuring Data Integrity

To ensure the reliability of the HTS data, the assay must be rigorously validated. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[3]

  • Z'-Factor Calculation:

    • Z' = 1 - [(3 x (SD of positive control + SD of negative control)) / |(Mean of negative control - Mean of positive control)|]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[3]

Parameter Acceptance Criteria Purpose
Z'-Factor ≥ 0.5Measures the robustness and dynamic range of the assay.
Signal Window ≥ 2The ratio of the mean signal of the negative control to the mean signal of the positive control.
CV of Controls ≤ 10%Assesses the precision and reproducibility of the assay.

Experimental Workflow Visualization

hts_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Plating Compound Plating (384-well format) Dispense_Enzyme Dispense Enzyme & Incubate Compound_Plating->Dispense_Enzyme Reagent_Prep Reagent Preparation (Enzyme, Substrate) Reagent_Prep->Dispense_Enzyme Dispense_Substrate Dispense Substrate (Initiate Reaction) Reagent_Prep->Dispense_Substrate Dispense_Enzyme->Dispense_Substrate Kinetic_Read Kinetic Fluorescence Reading Dispense_Substrate->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: High-Throughput Screening Workflow.

Example Data Presentation

The results of an HTS campaign are typically summarized in a table format to allow for easy comparison of the inhibitory potencies of the tested compounds.

Compound ID 4-(Adamantane-1-amido)benzoic acid Derivative IC50 (nM)
Cmpd-1 (Parent Compound)150.2
Cmpd-2 3-fluoro derivative75.8
Cmpd-3 4-chloro derivative25.1
Cmpd-4 3,5-difluoro derivative52.3
AUDA (Positive Control)5.6

Troubleshooting Common HTS Issues

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (High CV) - Inaccurate liquid handling- Reagent instability- Plate edge effects- Calibrate and maintain liquid handlers- Prepare fresh reagents daily- Avoid using the outer wells of the plate or use barrier plates
Low Z'-Factor (< 0.5) - Low signal window- High variability in controls- Optimize enzyme and substrate concentrations- Troubleshoot sources of variability (see above)
Fluorescent Compounds - Test compounds fluoresce at the assay wavelengths, causing interference.[3]- Perform a pre-read of the compound plate before adding reagents- Subtract the background fluorescence from the final signal
Inconsistent Reaction Rates - Substrate or enzyme degradation- Temperature fluctuations- Store reagents properly and prepare fresh dilutions- Ensure consistent incubation temperatures

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust, high-throughput fluorescence-based assay for the discovery of novel 4-(Adamantane-1-amido)benzoic acid derivatives as inhibitors of soluble epoxide hydrolase. By following the detailed protocols and validation guidelines presented, researchers can efficiently screen compound libraries and identify promising lead candidates for the treatment of cardiovascular and inflammatory diseases. The principles and methodologies described herein are also adaptable for the screening of other enzyme targets, underscoring the broad utility of this HTS approach in modern drug discovery.

References

  • Agilent. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]

  • Jones, P. D., Wolf, N. M., Morisseau, C., Whetstone, P. A., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 99–107. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Retrieved from [Link]

  • Jones, P. D., Tsai, H. J., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66–75. Retrieved from [Link]

  • PubMed. (2006, August 1). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Retrieved from [Link]

  • PubMed. (2010, July 15). Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Retrieved from [Link]

  • Wang, D., Du, Y., Liu, J. Y., Dong, H., & Hammock, B. D. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters, 13(7), 1148–1154. Retrieved from [Link]

  • Lee, H. W., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 4(4), 265-280. Retrieved from [Link]

  • ResearchGate. (n.d.). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells | Request PDF. Retrieved from [Link]

  • Yan, X., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101784. Retrieved from [Link]

  • Neckar, J., et al. (2007). Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension. Clinical Science, 113(7-8), 329-338. Retrieved from [Link]

  • University of Illinois. (2023, November 5). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Retrieved from [Link]

  • PubMed. (2021, April 15). Inhibition of soluble epoxide hydrolase (sEH) protects hippocampal neurons and reduces cognitive decline in type 2 diabetic mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Known inhibitors with activity against soluble epoxide hydrolase sEH,.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the potent sEH inhibitor,... | Download Scientific Diagram. Retrieved from [Link]

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Method

Crystallization and purification methods for CAS 62144-92-7 reference standards

Application Note: Advanced Crystallization and Purification Protocols for CAS 62144-92-7 Reference Standards Introduction & Physicochemical Profiling CAS 62144-92-7, chemically identified as 4-(adamantane-1-carboxamido)b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Protocols for CAS 62144-92-7 Reference Standards

Introduction & Physicochemical Profiling

CAS 62144-92-7, chemically identified as 4-(adamantane-1-carboxamido)benzoic acid, is a critical reference material in the development of adamantane-derivatized therapeutics. The adamantane motif is frequently utilized in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity. However, synthesizing and purifying reference standards of this compound to a >99.5% purity threshold presents distinct challenges. The extreme hydrophobicity of the tricyclic adamantane cage, juxtaposed with the polar, hydrogen-bonding capacity of the benzoic acid moiety, creates a molecule with complex, pH-dependent solubility behavior[1].

To achieve reference-standard grade purity, we must exploit these physicochemical properties. The protocol detailed herein utilizes a three-dimensional orthogonal purification strategy: exploiting ionization states via acid-base extraction, leveraging differential solubility via solvent-antisolvent crystallization, and polishing via reverse-phase chromatography.

Physicochemical Data

Understanding the target's physical properties is the foundation of rational purification design.

PropertyValue / DescriptionCausality in Purification Design
Chemical Name 4-(Adamantane-1-carboxamido)benzoic acidDefines the dual functional nature (amide, carboxylic acid).
Molecular Formula C18H21NO3High carbon count drives overall lipophilicity.
Molecular Weight 299.36 g/mol Relevant for molarity calculations during titrations.
pKa (Predicted) ~4.2 (Benzoic acid moiety)Enables pH-driven phase partitioning (ionized at pH > 8).
LogP (Predicted) ~4.5Dictates high affinity for non-polar organic solvents.
Solubility Profile Insoluble in acidic water; Soluble in alkaline water, DMSO, DMF, EtOH.Guides the selection of crystallization solvent/antisolvent systems.

Purification Workflow

PurificationWorkflow Crude Crude CAS 62144-92-7 (Contains Neutral Impurities) BaseExtract Alkaline Dissolution (pH > 8) 1M NaOH / Ether Wash Crude->BaseExtract Remove lipophilic neutrals AcidPrecip Acidic Precipitation (pH < 2) 1M HCl Addition BaseExtract->AcidPrecip Isolate target acid Crystallization Solvent-Antisolvent Crystallization (Hot EtOH / H2O) AcidPrecip->Crystallization Remove polar impurities PrepHPLC Preparative RP-HPLC (C18, 0.1% FA in H2O/ACN) Crystallization->PrepHPLC Polish structural analogs PureStd Reference Standard (>99.5% Purity) PrepHPLC->PureStd Lyophilization

Workflow for the purification of CAS 62144-92-7 reference standards.

Detailed Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction

Causality: Crude reaction mixtures of adamantane derivatives often contain unreacted neutral precursors (e.g., 1-adamantanecarbonyl chloride derivatives) which are highly lipophilic. By exploiting the pKa of the benzoic acid moiety (~4.2), we can selectively dissolve the target in an aqueous base. At a pH > 8, the carboxylic acid ionizes into a highly water-soluble sodium salt, while neutral impurities remain insoluble and partition into an organic wash[2][3]. Subsequent acidification protonates the target, driving its precipitation[2].

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 10.0 g of crude CAS 62144-92-7 in 100 mL of 1M NaOH (aqueous). Stir vigorously at room temperature for 30 minutes.

  • Validation Checkpoint 1: Verify the pH of the solution is ≥ 10 using pH indicator strips. If the pH is lower, add 1M NaOH dropwise until the target pH is reached.

  • Organic Washing: Transfer the aqueous solution to a separatory funnel. Extract with 3 x 50 mL of Diethyl Ether.

  • Validation Checkpoint 2: Spot the organic layer on a Silica Gel TLC plate (Eluent: 9:1 DCM:MeOH). The target compound should be absent from the organic layer, confirming it remains ionized in the aqueous phase. Discard the organic layers containing neutral impurities.

  • Acidic Precipitation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. A dense white precipitate will form immediately.

  • Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual salts. Dry the solid under a vacuum at 40°C for 12 hours.

Protocol 2: Solvent-Antisolvent Crystallization

Causality: Recrystallization is the premier method for solid carboxylic acid purification[3]. For adamantane derivatives, the lipophilic cage drives solubility in organic solvents, while the carboxylic acid allows water to act as an effective antisolvent[1]. Hot ethanol ensures complete dissolution by disrupting intermolecular hydrogen bonds, and the controlled addition of water induces supersaturation, yielding high-purity crystalline needles while leaving highly polar impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Transfer the dried, acid-precipitated solid to a round-bottom flask. Add absolute Ethanol (approx. 10-15 mL per gram of solid). Heat the suspension to 70°C under reflux until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble particulate matter.

  • Antisolvent Addition: Return the filtrate to the heat source. Slowly add distilled water (antisolvent) dropwise while stirring until the solution reaches the cloud point (the point where a slight turbidity persists).

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Vacuum filter the resulting crystals. Wash the crystals with a minimal volume of ice-cold 1:1 Ethanol:Water.

  • Validation Checkpoint 3: Analyze the mother liquor via HPLC. If the target compound concentration in the mother liquor exceeds 5% of the total mass, concentrate the liquor under reduced pressure to induce a second crop of crystals.

Protocol 3: Preparative RP-HPLC Polishing

Causality: To achieve the >99.5% purity threshold required for analytical reference standards, chromatographic polishing is necessary to remove structurally similar byproducts (e.g., regioisomers) that may co-crystallize[3]. Reverse-phase HPLC utilizing a C18 stationary phase effectively resolves these hydrophobic analogs.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the recrystallized CAS 62144-92-7 in a 1:1 mixture of Acetonitrile and Water to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a Preparative C18 Column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in HPLC-grade Water (maintains the compound in its protonated, hydrophobic state).

    • Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak corresponding to the target compound.

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize for 48 hours to obtain the ultra-pure reference standard as a white powder.

Analytical Validation

The final reference standard must be subjected to rigorous analytical validation to ensure it meets the criteria for quantitative use:

  • HPLC-UV: Confirms chromatographic purity is >99.5% based on peak area normalization.

  • 1H-NMR & 13C-NMR: Verifies structural identity and ensures the absolute absence of residual crystallization solvents (e.g., Ethanol, Diethyl Ether).

  • Differential Scanning Calorimetry (DSC): Determines the exact melting point and assesses crystalline purity via the sharpness of the endothermic melting transition.

References

  • Title: General procedures for the purification of Carboxylic acids - Chempedia Source: lookchem.com URL: [Link]

  • Title: Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors Source: escholarship.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-[(1-Adamantylcarbonyl)amino]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility challenges associated with 4-[(1-Adamantylcarbonyl)amino]benzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility challenges associated with 4-[(1-Adamantylcarbonyl)amino]benzoic acid. This guide bypasses generic advice, focusing instead on the specific physicochemical mechanics of this molecule to provide field-proven, self-validating troubleshooting protocols.

Molecular Diagnostics: The Causality of Insolubility

To effectively solubilize a molecule, we must first understand why it resists solvation. 4-[(1-Adamantylcarbonyl)amino]benzoic acid presents a "perfect storm" of insolubility driven by three distinct structural features:

  • The Adamantane Cage: This bulky, rigid, tricyclic hydrocarbon is highly lipophilic. It creates a massive hydrophobic surface area that water molecules cannot easily accommodate, driving the thermodynamic preference for the compound to precipitate rather than solvate.

  • The Amide Linker: The carbonyl and amino groups form strong intermolecular hydrogen bonds. This significantly increases the crystal lattice energy of the solid state. To dissolve the compound, your solvent system must provide enough energy to break this rigid lattice.

  • The Benzoic Acid Moiety: The pKa of the carboxylic acid on the 4-aminobenzoic acid derivative is approximately 4.8[1][2]. In standard unbuffered water or acidic environments (pH < 4.8), the molecule is unionized, rendering it practically insoluble.

Understanding these three pillars dictates our strategy: We must disrupt the crystal lattice, ionize the acid, and mask the hydrophobic adamantane cage.

Formulation Decision Matrix

Before proceeding to the troubleshooting FAQs, use the following decision tree to identify the optimal solubilization pathway for your specific experimental endpoint.

DecisionTree Start 4-[(1-Adamantylcarbonyl)amino]benzoic acid Solubility Challenge InVitro In Vitro Assays (Biochemical, Cell Culture) Start->InVitro InVivo In Vivo / Formulation (Animal Dosing, Systemic) Start->InVivo DMSO DMSO Stock (10-50 mM) + Step-down dilution InVitro->DMSO Low final assay volume pH pH Adjustment (pH > 7.0, Na+ Salt) InVivo->pH Simple IV/PO (Low Dose) Cyclo HP-β-Cyclodextrin Complexation (Gold Standard) InVivo->Cyclo High dose / Strict isotonicity pH->Cyclo If precipitation occurs at physiological pH

Caption: Decision matrix for solubilizing 4-[(1-Adamantylcarbonyl)amino]benzoic acid based on application.

Troubleshooting Guide & FAQs

Issue 1: Precipitation during in vitro assay dilution

Q: I diluted my 10 mM DMSO stock into my biochemical assay buffer (pH 7.4), and the compound crashed out immediately, forming a cloudy suspension. How do I fix this?

The Causality: The rapid shift in solvent polarity (from 100% DMSO to an aqueous buffer) causes the highly lipophilic adamantane groups to aggregate via hydrophobic collapse before the carboxylic acid can fully solvate. This is known as solvent-shift precipitation. The Solution:

  • Pre-warm your assay buffer to 37°C to increase thermodynamic solubility during the mixing phase.

  • Step-down dilution: Do not spike DMSO directly into 100% buffer. Dilute the DMSO stock 1:10 into a transitional cosolvent mixture (e.g., 50% PEG400 or 10% Tween 80), and then dilute that into your final aqueous buffer.

Issue 2: Failure to dissolve in standard saline for in vivo dosing

Q: I need to formulate this compound for intravenous (IV) dosing in mice, but it will not dissolve in 0.9% saline. What is the best vehicle?

The Causality: Standard 0.9% saline is slightly acidic (pH ~5.5). Because the pKa of the benzoic acid moiety is ~4.8[2], a significant fraction of the drug remains unionized in saline. Furthermore, simple ionization is often insufficient to overcome the massive hydrophobic penalty of the adamantane cage. The Solution: The absolute gold standard for adamantane derivatives is host-guest complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3][4]. The adamantane cage has a near-perfect steric fit for the hydrophobic interior cavity of β-cyclodextrin, yielding exceptionally high thermodynamic binding constants ( Ka​≈104−105M−1 )[5][6]. HP-β-CD effectively "masks" the adamantane group from the water, acting as a molecular shield.

Issue 3: Incomplete dissolution after pH adjustment

Q: I tried adjusting the pH to 8.0 with NaOH to form the sodium salt, but the solution is still slightly opaque. Why?

The Causality: While pH 8.0 ensures >99.9% ionization of the benzoic acid, the resulting sodium salt is amphiphilic. The ionized carboxylate is highly water-soluble, but the adamantane tail remains intensely hydrophobic. This causes the molecules to self-assemble into micelles or higher-order aggregates, scattering light and appearing opaque. The Solution: You must disrupt the hydrophobic interactions between the adamantane cages. Add a mild non-ionic surfactant (e.g., 0.5% Polysorbate 80) to the alkaline solution to stabilize the micelles, or switch entirely to the HP-β-CD complexation method.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Host-Guest Complexation (The Gold Standard)

This protocol utilizes thermodynamic complexation to encapsulate the adamantane moiety. It is self-validating because successful complexation will transition a turbid suspension into an optically clear solution.

CDWorkflow Step1 Weigh API & HP-β-CD (1:3 Molar Ratio) Step2 Suspend in Aqueous Buffer (pH 7.4 PBS) Step1->Step2 Step3 Stir/Sonicate at 37°C (24-48 hours) Step2->Step3 Step4 Filter (0.22 µm) to remove uncomplexed API Step3->Step4 Step5 Lyophilize or Use Directly (Stable Inclusion Complex) Step4->Step5

Caption: Standard self-validating workflow for preparing HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:3 molar ratio of 4-[(1-Adamantylcarbonyl)amino]benzoic acid to HP-β-CD. Mechanistic note: While the binding stoichiometry is typically 1:1, an excess of HP-β-CD pushes the equilibrium toward complete complexation.

  • Dry Mixing: Weigh both powders and mix them physically in a glass vial.

  • Solvation: Add PBS (pH 7.4) to achieve your target API concentration (e.g., 5 mg/mL). The solution will initially be a milky suspension.

  • Thermodynamic Incubation: Stir the suspension continuously at 37°C for 24 to 48 hours. Validation Check: The solution should progressively transition from opaque to optically clear as the inclusion complex forms.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated API.

  • Quantification (Self-Validation): Analyze the filtrate via HPLC-UV against a standard curve (prepared in DMSO) to confirm the exact concentration of the solubilized drug before dosing.

Protocol B: In Situ Sodium Salt Formation

Use this for rapid in vitro assays where cyclodextrins might interfere with your target protein.

Step-by-Step Methodology:

  • Suspend the compound in distilled water (it will not dissolve).

  • Place a calibrated pH probe directly into the suspension.

  • Add 0.1 M NaOH dropwise under vigorous magnetic stirring.

  • Monitor the pH. As the pH crosses 5.0 (the pKa threshold), the solid will begin to dissolve.

  • Continue titrating until the pH stabilizes at 7.5 - 8.0 .

  • Validation Check: If the solution remains cloudy at pH 8.0, the concentration has exceeded the critical micelle concentration (CMC) of the sodium salt. Back-titrate with water to dilute the solution until it clarifies.

Quantitative Data Summary

The following table summarizes the expected performance of various formulation strategies based on the physicochemical properties of adamantane-benzoic acid derivatives.

Solubilization StrategyMechanism of ActionExpected Solubility LimitProsCons
Unbuffered Water None (Baseline)< 0.01 mg/mLSimpleCompletely ineffective; unionized state.
pH Adjustment (pH 8.0) Ionization of carboxylic acid~ 1 - 2 mg/mLPhysiologically relevantProne to micellization/aggregation.
10% DMSO / 90% Buffer Cosolvent polarity shift~ 0.5 - 1 mg/mLQuick for in vitroHigh risk of solvent-shift precipitation.
20% w/v HP-β-CD Host-guest encapsulation> 10 mg/mL Highest stability, clear solutionRequires 24h+ preparation time.

References

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives , MDPI Molecules / PMC, 5

  • 4-Aminobenzoic acid (pKa and Chemical Properties) , Wikipedia / Chemical Data, 1

  • What is the pH and pKa of 4-Aminobenzoic acid? , ChemicalBook, 2

  • Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications , ACS Symposium Series, 4

  • Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics , PMC,3

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives , MDPI, 6

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of Poorly Soluble Compounds in Biological Assays

Disclaimer: The provided CAS number, 62144-92-7, does not correspond to a publicly available chemical entity in our database. Therefore, the following technical support guide has been created as a comprehensive template...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The provided CAS number, 62144-92-7, does not correspond to a publicly available chemical entity in our database. Therefore, the following technical support guide has been created as a comprehensive template to address common issues of compound precipitation in biological assays. The recommendations provided are based on general principles for handling poorly soluble small molecules and should be adapted based on the specific properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

A1: This is a common issue when working with hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many water-insoluble molecules at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer system, the final concentration of DMSO is often too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment, crashes out of solution and forms a precipitate. This is a classic example of a solvent-shift-induced precipitation.

Q2: Can I just increase the final DMSO concentration in my assay to keep my compound dissolved?

A2: While increasing the final DMSO concentration might keep your compound in solution, it is often not advisable. High concentrations of DMSO can have detrimental effects on biological assays. It can alter protein conformation, inhibit enzyme activity, and induce off-target effects in cell-based assays. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%, and even in vitro biochemical assays can be affected. It is crucial to determine the DMSO tolerance of your specific assay system.

Q3: What is the maximum recommended concentration for a DMSO stock solution?

A3: For most compounds, a 10 mM stock solution in 100% DMSO is a standard starting point. However, for compounds with very poor solubility, it may be necessary to prepare a lower concentration stock (e.g., 1-5 mM) to prevent precipitation upon storage or during serial dilutions. It is always recommended to visually inspect your stock solution for any signs of precipitation before use.

Troubleshooting Guide: Step-by-Step Solutions for Compound Precipitation

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Underlying Cause: The final concentration of the organic co-solvent (DMSO) is insufficient to maintain the solubility of the hydrophobic compound in the aqueous buffer.

Solutions:

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can sometimes prevent the compound from crashing out of solution.

    • Pre-warm the Buffer: Gently warming the assay buffer to 37°C before adding the compound can sometimes improve solubility. However, be mindful of the thermal stability of your compound and assay components.

    • Rapid Mixing: Add the compound stock to the buffer while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent localized high concentrations of the compound that can seed precipitation.

  • Modify the Assay Buffer:

    • Inclusion of a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to solubilize hydrophobic compounds by forming micelles. It is essential to test the compatibility of the surfactant with your assay.

    • Addition of a Co-solvent: If your assay can tolerate it, a higher final concentration of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can be used in addition to DMSO.

    • Protein Carrier: For assays containing proteins, bovine serum albumin (BSA) can act as a carrier protein and help to keep hydrophobic compounds in solution.

Experimental Workflow for Optimizing Compound Delivery:

A Prepare 10 mM stock in 100% DMSO B Intermediate Dilution in DMSO A->B Serial Dilution C Final Dilution in Assay Buffer B->C Final Dilution Step D Visual Inspection for Precipitation C->D E Assay Performance Evaluation D->E No Precipitation F Buffer Modification (e.g., add surfactant) D->F Precipitation Observed G Re-test Dilution F->G G->D

Caption: Workflow for optimizing compound dilution to prevent precipitation.

Issue 2: My compound appears soluble initially but precipitates over the course of a long incubation period.

Underlying Cause: The compound may be kinetically trapped in a supersaturated state upon initial dilution and then slowly equilibrates to its thermodynamically stable, but less soluble, state over time. This can also be due to changes in the buffer (e.g., pH shift) or compound degradation.

Solutions:

  • Solubility Assessment:

    • Perform a kinetic solubility assay to determine the compound's solubility in the assay buffer over time. This will help you to understand the time window in which your compound remains in solution.

    • Consider using a lower, more conservative final concentration of your compound that is well below its determined thermodynamic solubility limit.

  • Compound Stability:

    • Assess the stability of your compound in the assay buffer over the incubation period. Degradation products may be less soluble and precipitate out of solution.

Table 1: Example of a Kinetic Solubility Assessment

Time (hours)Compound Concentration (µM)% Remaining in Solution
010100%
11095%
41070%
241045%
Issue 3: I am using a cell-based assay and suspect my compound is precipitating in the culture medium.

Underlying Cause: Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with your compound and reduce its solubility. The presence of serum proteins can either help to solubilize the compound or, in some cases, contribute to its precipitation.

Solutions:

  • Formulation with Serum:

    • Pre-incubating your compound with serum before adding it to the cells can sometimes improve its solubility and bioavailability. The serum proteins can act as carriers for the hydrophobic compound.

  • Use of Pluronic F-127:

    • Pluronic F-127 is a non-ionic surfactant that is generally well-tolerated by cells and can be used to formulate poorly soluble compounds for cell-based assays.

Protocol for Preparing a Pluronic F-127 Formulation:

  • Prepare a 10% (w/v) stock solution of Pluronic F-127 in sterile water.

  • Dissolve your compound in a minimal amount of DMSO.

  • Add the Pluronic F-127 stock solution to the compound solution with vigorous vortexing.

  • Further dilute the formulation in cell culture medium to the desired final concentration.

Logical Relationship of Troubleshooting Steps:

A Precipitation Observed B Is the issue at initial dilution? A->B C Optimize Dilution Protocol (Serial Dilution, Rapid Mixing) B->C Yes E Is the issue during incubation? B->E No D Modify Assay Buffer (Surfactant, Co-solvent) C->D F Assess Kinetic Solubility and Stability E->F Yes G Is this a cell-based assay? E->G No H Consider Serum Formulation or Pluronic F-127 G->H Yes

Caption: Decision tree for troubleshooting compound precipitation.

References

  • General Principles of Compound Solubility

    • Title: How to handle sticky compounds in drug discovery
    • Source: SLAS Discovery
    • URL: [Link]

  • DMSO Effects in Assays

    • Title: Dimethyl Sulfoxide (DMSO) as a Solvent in P-Glycoprotein (P-gp) Assays: A Word of Caution
    • Source: Pharmaceutics
    • URL: [Link]

  • Use of Surfactants

    • Title: The use of surfactants to enhance the bioavailability of poorly soluble drugs: A review
    • Source: Journal of Pharmacy and Pharmacology
    • URL: [Link]

  • Pluronic F-127 Formulation

    • Title: Pluronic F-127 as a potential drug delivery system for poorly soluble drugs: a review
    • Source: AAPS PharmSciTech
    • URL: [Link]

Troubleshooting

Overcoming poor bioavailability of adamantylcarbonyl amino benzoic acid in animal models

Overcoming Bioavailability Bottlenecks in Animal Models Welcome to the Application Scientist Support Center. This hub provides actionable troubleshooting, validated protocols, and mechanistic insights for drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Bioavailability Bottlenecks in Animal Models

Welcome to the Application Scientist Support Center. This hub provides actionable troubleshooting, validated protocols, and mechanistic insights for drug development professionals facing pharmacokinetic (PK) challenges with adamantylcarbonyl amino benzoic acid and related adamantane-appended derivatives.

Mechanistic Context: The ADME Bottleneck

Adamantylcarbonyl amino benzoic acid derivatives often exhibit potent in vitro target engagement but fail in vivo due to sub-therapeutic oral bioavailability. The causality lies in two primary physicochemical properties:

  • High Crystal Lattice Energy & Lipophilicity: The bulky, highly lipophilic adamantane cage (logP ~ 2.5–3.0) combined with the hydrogen-bonding capacity of the benzoic acid moiety results in extremely poor aqueous solubility (<10 µg/mL). This leads to dissolution-rate-limited absorption in the gastrointestinal tract.

  • Metabolic Liability: The adamantane ring is highly susceptible to rapid Phase I metabolism, specifically CYP450-mediated hydroxylation in the liver, leading to high intrinsic clearance.

ADME_Bottlenecks A Adamantylcarbonyl Amino Benzoic Acid B High Lattice Energy & Lipophilicity A->B Physicochemical C CYP450 Hydroxylation (Adamantane Cage) A->C Metabolic D Poor Oral Bioavailability B->D Low Dissolution C->D High Clearance E HP-β-CD Complexation D->E Formulation F Bicyclic Bioisosteres D->F Chemistry G Therapeutic Exposure E->G Improved Solubility F->G Improved Stability

Fig 1: Mechanistic bottlenecks and optimization pathways for adamantyl-benzoic acid derivatives.

Troubleshooting Guide & FAQs

Q1: My adamantylcarbonyl amino benzoic acid precipitates immediately upon injection in saline. How can I formulate it for IV/IP dosing in mice? A1: Saline is incompatible with the high lipophilicity of the adamantane moiety. You must use a solubilizing vehicle. We recommend a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex. Causality: The adamantane cage has a diameter of ~7 Å, which perfectly fits into the hydrophobic cavity of β-cyclodextrin (cavity diameter 6.0–6.5 Å). This host-guest complexation displaces high-energy water molecules from the cyclodextrin cavity, shielding the lipophilic adamantane group while the polar hydroxypropyl groups ensure bulk aqueous solubility.

Q2: We achieved good in vitro potency, but oral (PO) bioavailability in rats is <5%. Is it a solubility or metabolism issue? A2: You must uncouple absorption from first-pass metabolism to diagnose the root cause. This requires a self-validating experimental triad:

  • Dose the compound IV to determine systemic clearance (CL).

  • Perform a metabolic stability assay in rat liver microsomes (RLM).

  • Assess thermodynamic solubility in simulated gastric/intestinal fluids (SGF/SIF). If RLM intrinsic clearance is high, the adamantane ring is likely undergoing rapid CYP-mediated hydroxylation. If RLM clearance is low but IV exposure is high and PO exposure is low, you have a dissolution/permeability bottleneck.

Q3: If formulation fails to achieve therapeutic exposure, how can we structurally overcome the poor solubility without losing target affinity? A3: Consider bioisosteric replacement . As demonstrated in the optimization of soluble epoxide hydrolase (sEH) inhibitors, replacing the adamantyl group with 1 (such as norcamphane or oxabicyclo derivatives) can improve water solubility up to 10-fold while maintaining target engagement[1]. This structural modification reduces the crystal lattice energy and lipophilicity compared to the rigid adamantane cage.

Experimental Protocol: Preparation of HP-β-CD Inclusion Complexes

To overcome dissolution-rate limited absorption, use the following self-validating protocol for generating an inclusion complex.

Materials Required:

  • API: Adamantylcarbonyl amino benzoic acid

  • Excipient: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4)

  • Equipment: Probe sonicator, orbital shaker, 0.22 µm PTFE syringe filters.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of 50 mM phosphate buffer (pH 7.4). Rationale: The pH 7.4 buffer ensures the benzoic acid moiety (pKa ~4.5) is ionized, providing secondary solubility enhancement via salt formation.

  • API Addition: Add the API in a 5-fold molar excess relative to the target concentration.

  • Mechanical Disruption: Sonicate the suspension using a probe sonicator on ice for 15 minutes (pulsed). Causality: Sonication provides the mechanical energy required to break the high-energy crystal lattice of the API, facilitating the entry of the adamantane moiety into the cyclodextrin cavity.

  • Thermodynamic Equilibration: Place the suspension on an orbital shaker at 37°C for 48 hours. Rationale: Host-guest complexation is an equilibrium process; sufficient time is required to reach the thermodynamic solubility limit.

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter to remove uncomplexed, precipitated API.

  • Self-Validation (1H-NMR): Analyze the filtrate via 1H-NMR. Validation Check: Successful inclusion is confirmed by an upfield chemical shift of the H3 and H5 protons located inside the cyclodextrin cavity, proving the adamantane ring is actively sequestered.

Protocol S1 1. Solubilize HP-β-CD in Buffer S2 2. Add API (Molar Excess) S1->S2 S3 3. Sonication & Equilibration S2->S3 S4 4. Filtration (0.22 µm) S3->S4 S5 5. NMR/HPLC Validation S4->S5

Fig 2: Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.

Quantitative Data: Pharmacokinetic Optimization Outcomes

The table below summarizes the expected pharmacokinetic improvements when applying formulation and bioisosteric strategies to 2[2],[1].

Optimization StrategyRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)Oral Bioavailability (F%)
Unformulated (Aqueous Suspension) PO1045 ± 12120 ± 35< 5%
Formulation: 20% HP-β-CD Solution PO10850 ± 1103,400 ± 420~ 45%
Formulation: SMEDDS (Lipid-based) PO101,100 ± 1504,200 ± 500~ 55%
Chemistry: Norcamphane Bioisostere PO101,250 ± 1805,100 ± 610~ 62%

Table 1: Comparative pharmacokinetic parameters demonstrating the efficacy of formulation and structural modifications in overcoming adamantyl-induced bioavailability bottlenecks.

References
  • Source: nih.
  • Source: acs.

Sources

Optimization

Fixing HPLC peak tailing issues for 4-[(1-Adamantylcarbonyl)amino]benzoic acid analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for 4-[(1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for 4-[(1-Adamantylcarbonyl)amino]benzoic acid .

This molecule presents a unique "tri-fold" chromatographic challenge:

  • The Adamantyl Group: A bulky, highly lipophilic tricyclic cage that resists rapid mass transfer.

  • The Amide Linker: A polar region capable of strong hydrogen bonding.

  • The Benzoic Acid Moiety: An ionizable functional group (pKa ~4.2) highly susceptible to partial ionization and secondary stationary phase interactions.

Below, you will find a diagnostic workflow, targeted Q&A troubleshooting guides, and self-validating experimental protocols to achieve perfect peak symmetry.

Diagnostic Workflow

Use the following logical decision tree to isolate the root cause of peak tailing (Asymmetry Factor, As > 1.5) for adamantyl-benzoic acid derivatives.

Workflow Step1 Peak Tailing Detected (As > 1.5) Step2 Is Mobile Phase pH < 2.2 or > 6.2? Step1->Step2 Step3 Adjust pH (e.g., TFA) to ensure single ionization state Step2->Step3 No Step4 Does tailing persist? Step2->Step4 Yes Step3->Step4 Step5 Check Silanol/Metal Interactions Switch to End-capped Type B Silica Step4->Step5 Yes Success Symmetrical Peak Achieved (As < 1.2) Step4->Success No Step6 Is the peak still broad/tailing? Step5->Step6 Step7 Improve Mass Transfer: Increase Temp to 45-50°C Step6->Step7 Yes Step6->Success No Step7->Success

Diagnostic workflow for resolving peak tailing in adamantyl-benzoic acid derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my peak split or tail severely when using a standard water/methanol gradient with 0.1% formic acid? A1: This is a classic ionization issue driven by the benzoic acid moiety (pKa ~4.2). A 0.1% formic acid mobile phase yields a pH of approximately 2.7. While this seems acidic, local pH shifts at the stationary phase surface can cause the carboxylic acid to partially ionize. When the mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks[1]. Causality & Solution: Apply the "2-pH Rule." A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it exists in a single, fully protonated form[2]. Switching to a stronger acid like 0.05% Trifluoroacetic acid (TFA, pH ~2.0) will fully suppress ionization, consolidating the species into a single retention mechanism.

Q2: I have adjusted the pH to 2.0, but I still observe a pronounced tail. Could the adamantyl group be causing this? A2: Yes, the adamantyl group introduces significant hydrophobic mass transfer resistance. The adamantyl moiety is a bulky, rigid, and highly lipophilic cage. In reversed-phase HPLC, bulky hydrophobic groups suffer from slow mass transfer kinetics as they partition in and out of the dense C18 alkyl chains, leading to a broadened, tailing peak. Causality & Solution: Increase the column compartment temperature (e.g., 45°C - 55°C). Elevated temperatures decrease mobile phase viscosity and improve the diffusion coefficient of the bulky adamantyl moiety, enhancing mass transfer kinetics and sharpening the peak.

Q3: Is it possible that the carboxylic acid is interacting with the silica backbone even at low pH? A3: Absolutely. While silanol interactions are traditionally associated with basic amines, recent mechanistic studies utilizing density functional theory (DFT) indicate that carboxylic acids can undergo strong hydrogen bonding with vicinal silanol pairs on the stationary phase, playing a major role in peak tailing[3]. Furthermore, trace metals (e.g., iron, aluminum) within the silica matrix can act as Lewis acids, chelating the carboxylic acid and exacerbating tailing[4]. Causality & Solution: Switch to a high-purity, fully end-capped Type B silica column. Modern column chemistries significantly reduce exposed silanol groups through higher bonding densities and end-capping[4]. Low pH (< 3) also tends to improve peak tailing by decreasing the ionization of acidic silanol species[5].

Experimental Protocols: Step-by-Step Optimization

To establish a self-validating system, follow this protocol. It systematically eliminates ionization, silanol activity, and mass transfer issues.

Objective: Achieve an asymmetry factor (As) < 1.2 and theoretical plates (N) > 10,000 for 4-[(1-Adamantylcarbonyl)amino]benzoic acid.

Step 1: Mobile Phase Preparation (Ionization Control)

  • Aqueous Phase (A): Prepare 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Milli-Q Water. Verify the pH is ≤ 2.1. TFA acts as a strong ion-pairing agent and lowers the pH well below the benzoic acid pKa to suppress ionization.

  • Organic Phase (B): Prepare 0.05% TFA in LC-MS grade Acetonitrile. Note: Acetonitrile is preferred over methanol as it provides lower viscosity, aiding in the mass transfer of the bulky adamantyl group.

Step 2: Column Selection & Setup (Silanol & Kinetic Control)

  • Install a Core-Shell C18 column (e.g., 2.6 µm, 100 x 4.6 mm) with high-density end-capping. Core-shell particles reduce the internal diffusion path, directly counteracting the slow mass transfer of the adamantyl cage.

  • Set the column oven temperature to 45°C . Allow 15 column volumes of Mobile Phase A/B (80:20) to pass through for thermal and chemical equilibration.

Step 3: Sample Preparation (Preventing Solvent Mismatch)

  • Dissolve the analyte standard in a diluent that exactly matches the initial mobile phase conditions (80% Water / 20% Acetonitrile). Injecting a highly hydrophobic compound dissolved in 100% organic solvent into a highly aqueous mobile phase will cause severe peak distortion and fronting/tailing.

Step 4: Gradient Execution

  • Run a linear gradient from 20% B to 90% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Hold at 90% B for 3 minutes to ensure the highly hydrophobic adamantyl moiety elutes completely and does not carry over.

Quantitative Data Summaries

The table below summarizes the expected chromatographic outcomes when systematically applying the troubleshooting steps to 4-[(1-Adamantylcarbonyl)amino]benzoic acid.

Troubleshooting PhaseMobile Phase / Column ConditionColumn TempExpected Asymmetry (As)Resolution Status
Baseline (Failure) 0.1% Formic Acid (pH 2.7) / Standard C1825°C2.45Severe Tailing (Partial Ionization)
Phase 1: pH Optimization 0.05% TFA (pH 2.0) / Standard C1825°C1.80Moderate Tailing (Silanol Activity)
Phase 2: Column Upgrade 0.05% TFA (pH 2.0) / End-capped C1825°C1.45Slight Tailing (Mass Transfer Issue)
Phase 3: Kinetics (Optimal) 0.05% TFA (pH 2.0) / Core-Shell C1845°C1.05 Optimal Symmetry

References

  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions". URL:[6]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Phenomenex". URL:[4]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.". URL:[1]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". URL:[5]

  • Benchchem. "troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid". URL:[2]

  • PubMed. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography". URL:[3]

Sources

Troubleshooting

Clarification Required: CAS Number 62144-92-7 Appears to be an Incorrect Identifier

To our valued researchers, scientists, and drug development professionals, Before we can proceed with creating a comprehensive technical support center for the long-term storage and prevention of degradation for the subs...

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Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

Before we can proceed with creating a comprehensive technical support center for the long-term storage and prevention of degradation for the substance you have inquired about, we need to address a critical point of clarification regarding its identifier.

The number provided, CAS 62144-92-7 , does not appear to be a valid Chemical Abstracts Service (CAS) Registry Number. Our initial research indicates that "62144" is registered as a Commercial and Government Entity (CAGE) Code assigned to Parker Hannifin Corporation by the U.S. Defense Logistics Agency.[1] CAGE codes are used to identify suppliers to government bodies and are not used to identify chemical substances.

To ensure the scientific integrity and accuracy of the information we provide, we kindly request that you verify and provide the correct CAS number or the chemical name of the substance of interest.

Once you provide the correct identifier, our team of Senior Application Scientists will be able to:

  • Thoroughly research the chemical properties, stability profile, and known degradation pathways of the compound.

  • Develop a detailed technical support center complete with troubleshooting guides, FAQs, and step-by-step protocols for long-term storage.

  • Create all necessary visualizations, including diagrams of experimental workflows and logical relationships, to support the technical documentation.

  • Compile a comprehensive list of authoritative references to support all claims and protocols.

We are committed to providing you with the highest quality technical support and look forward to receiving the corrected information so we can proceed with your request.

Thank you for your understanding.

Sources

Optimization

Optimizing mobile phase conditions for LC-MS analysis of CAS 62144-92-7

Welcome to the Technical Support Center for the chromatographic and mass spectrometric analysis of CAS 62144-92-7 (4-(Adamantane-1-amido)benzoic acid). This compound presents a unique analytical challenge due to its stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic and mass spectrometric analysis of CAS 62144-92-7 (4-(Adamantane-1-amido)benzoic acid). This compound presents a unique analytical challenge due to its structural dichotomy: a highly lipophilic, bulky adamantane ring coupled with a polar, ionizable benzoic acid moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic parameters, providing you with the mechanistic causality behind each experimental choice to ensure your workflows are robust, sensitive, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and late elution times on my standard C18 column?

The Causality: CAS 62144-92-7 contains an adamantyl group—a bulky, three-dimensional hydrocarbon cage. This structure exhibits extreme hydrophobic retention on dense, long-chain C18 stationary phases. When using highly aqueous mobile phases, the molecule partitions almost entirely into the stationary phase, leading to band broadening via longitudinal diffusion and secondary silanol interactions [4]. The Solution: You must overcome this hydrophobic trapping. Increase the strong eluent (Acetonitrile) to >70% in your gradient. For optimal peak shape, switch from a standard C18 to a core-shell C8 column, or utilize a specialized Adamantyl (ADME) stationary phase. These phases offer alternative steric selectivity and prevent excessive hydrophobic retention while maintaining high-efficiency separations [3, 4].

Q2: My MS sensitivity is extremely low. I am using 0.1% Formic Acid in Water/Acetonitrile in ESI+ mode. How can I improve the signal?

The Causality: You are utilizing an antagonistic additive and the wrong ionization mode. While the amide nitrogen can theoretically be protonated in Positive Electrospray Ionization (ESI+), the benzoic acid moiety is far more efficiently ionized in Negative Electrospray Ionization (ESI-) to form the [M−H]− anion. Furthermore, 0.1% Formic Acid (pH ~2.7) suppresses the ionization of carboxylic acids by keeping them fully protonated (neutral) in solution [1]. The Solution: Switch to ESI- mode. Replace formic acid with a volatile neutral-to-basic buffer, such as 20 mM Ammonium Acetate (pH ~7.2). This pH is well above the pKa​ of the benzoic acid group (~4.5), ensuring the molecule is pre-ionized in the liquid phase prior to droplet desolvation. This mechanistic shift exponentially increases your MS sensitivity, a principle well-documented in the analysis of structurally similar adamantyl-retinoids like adapalene [2].

Q3: How do I ensure my quantitative method is a self-validating system?

The Causality: Complex biological or formulation matrices contain phospholipids and excipients that co-elute with your target, causing unpredictable ion suppression in the ESI source. The Solution: You must implement a stable isotope-labeled internal standard (SIL-IS), such as 13C6​ -benzoic acid or a deuterated analog, spiked at a constant concentration into all samples and calibration standards[1]. Because the SIL-IS co-elutes exactly with CAS 62144-92-7, it experiences the exact same matrix suppression. By quantifying the peak area ratio (Analyte/IS) rather than absolute area, the system self-corrects for variations in injection volume and ionization efficiency.

Part 2: Experimental Protocols

Step-by-Step Methodology: LC-MS/MS Workflow Setup

Step 1: Standard and Internal Standard (IS) Preparation

  • Accurately weigh 1.0 mg of CAS 62144-92-7 reference standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Prepare a 10 µg/mL working solution of the SIL-IS in 50:50 Acetonitrile:Water.

  • Serially dilute the target stock solution using the initial mobile phase composition (e.g., 30% A / 70% B) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with 50 µL of the IS working solution.

Step 2: Sample Matrix Clean-up (Protein Precipitation)

  • Transfer 100 µL of biological sample (e.g., plasma) to a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing the SIL-IS) to precipitate proteins and extract the highly lipophilic analyte.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial for injection.

Step 3: LC-MS/MS Instrument Equilibration

  • Purge the LC pumps with Mobile Phase A (20 mM Ammonium Acetate, pH 7.2) and Mobile Phase B (100% Acetonitrile).

  • Install a Core-Shell C8 column (2.1 x 50 mm, 1.7 µm) and set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column at initial gradient conditions (30% A / 70% B) for 10 column volumes until the delta pressure stabilizes.

Part 3: Quantitative Data Summaries

Table 1: Optimized LC Gradient Conditions

Column: Core-Shell C8 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Injection Vol: 2 µL

Time (min)Mobile Phase A (20 mM NH₄OAc, pH 7.2)Mobile Phase B (Acetonitrile)Mechanistic Purpose
0.0030%70%Initial high-organic state to prevent adamantyl trapping.
1.5030%70%Isocratic hold to focus the analyte band.
4.005%95%Ramp to wash strongly retained lipophilic matrix components.
5.505%95%Hold to ensure zero carryover.
5.6030%70%Return to initial conditions.
7.0030%70%Column re-equilibration.
Table 2: MS/MS Parameters (Negative ESI Mode)

Source Temp: 400°C | Capillary Voltage: 2.5 kV | Desolvation Gas: 800 L/hr

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Dwell Time (ms)Purpose
CAS 62144-92-7298.1 [M−H]− 136.02550Quantifier (Benzoic acid fragment)
CAS 62144-92-7298.1 [M−H]− 92.04050Qualifier (Phenyl fragment)
SIL-IS304.1 [M−H]− 142.02550Internal Standard Normalization

Part 4: Mandatory Visualizations

LCMS_Optimization Start Analyze CAS 62144-92-7 (Adamantyl-Benzoic Acid) Q1 Issue: Poor MS Sensitivity? Start->Q1 A1 Action: Switch to ESI- Use 20mM NH4OAc (pH 7.2) Avoid Formic Acid Q1->A1 Yes Q2 Issue: Broad/Tailing Peaks? Q1->Q2 No A1->Q2 A2 Action: Increase ACN >70% Use Core-Shell C8 or ADME Q2->A2 Yes End Optimized LC-MS/MS Method (Self-Validating System) Q2->End No A2->End

Diagram 1: Decision-tree workflow for optimizing the LC-MS analysis of CAS 62144-92-7.

Ionization_Mechanism N1 CAS 62144-92-7 (Neutral) Hydrophobic Core + Polar COOH N2 Mobile Phase Interface (20 mM NH4OAc, pH 7.2) N1->N2 Injection N3 ESI- Droplet Desolvation (Solution-Phase Deprotonation) N2->N3 Nebulization N4 Precursor Ion [M-H]- (m/z 298.1) N3->N4 Ion Extraction N5 Collision-Induced Dissociation (CID with Argon Gas) N4->N5 Fragmentation N6 Product Ions (m/z 136.0 Quantifier) N5->N6 Detection

Diagram 2: Mechanistic pathway of ESI- ionization and fragmentation for CAS 62144-92-7.

Part 5: References

  • Dobričić, V. et al. "Development and validation of an LC–MS/MS method for the determination of adapalene in pharmaceutical forms for skin application." Journal of the Serbian Chemical Society, 81(10), 1171–1181 (2016). Available at:[Link]

  • Agilent Technologies. "High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns." Agilent Application Library. Available at: [Link]

  • Seio, M. et al. "CAPCELL CORE ADME S2.7, a Novel Adamantyl Stationary Phase, Alternative to C18 for Improved Separation of Metabolites." LCGC International. Available at: [Link]

Reference Data & Comparative Studies

Validation

Validation of analytical methods for testing CAS 62144-92-7 purity and stability

Comprehensive Guide to Analytical Validation: Purity and Stability of CAS 62144-92-7 As a Senior Application Scientist, I frequently encounter challenges when developing analytical methods for molecules with dichotomous...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Analytical Validation: Purity and Stability of CAS 62144-92-7

As a Senior Application Scientist, I frequently encounter challenges when developing analytical methods for molecules with dichotomous structural properties. CAS 62144-92-7, chemically known as 4-(adamantane-1-amido)benzoic acid, is a prime example. This compound fuses a highly lipophilic, bulky adamantane cage with a polar, ionizable benzoic acid moiety via an amide linker.

To ensure regulatory compliance and scientific rigor, any analytical method used to evaluate the purity and stability of this compound must be validated according to ICH Q2(R2) guidelines[1]. This guide objectively compares the two leading analytical methodologies—Reversed-Phase HPLC-UV and UHPLC-ESI-MS/MS—and provides self-validating experimental protocols grounded in physicochemical causality.

Mechanistic Insights: The Analytical Challenge

Before selecting an analytical technique, we must understand the causality behind the molecule's chromatographic behavior:

  • Ionization Control (The Benzoic Acid Effect): The benzoic acid group has a pKa of approximately 4.2. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its ionized (polar) and unionized (hydrophobic) states. This causes severe peak tailing and irreproducible retention times. Solution: The mobile phase must be buffered to pH 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid) to ensure >99% of the molecules are protonated and neutral[2].

  • Retention & Elution (The Adamantane Effect): The adamantane cage is extremely hydrophobic. While a standard C18 column provides excellent retention, eluting the compound requires a high percentage of organic modifier (e.g., >60% Acetonitrile).

  • Detection Discrepancies: While the benzoic acid moiety provides a strong UV chromophore (absorbing well at 254 nm), the adamantane group is entirely UV-inactive. If the amide bond cleaves during degradation, the resulting 1-adamantanecarboxylic acid will be invisible to standard UV detectors, necessitating Mass Spectrometry (MS) for true mass balance.

Methodology Comparison: Routine Purity vs. Stability-Indicating Assays

To establish a comprehensive control strategy, laboratories typically choose between RP-HPLC-UV (for routine batch release) and UHPLC-ESI-MS/MS (for impurity profiling and stability testing).

Table 1: Performance Comparison of Analytical Methods for CAS 62144-92-7

ParameterMethod A: RP-HPLC-UVMethod B: UHPLC-ESI-MS/MSAnalytical Advantage / Causality
Primary Use Case Routine Purity & AssayStability & Impurity ProfilingUV is cost-effective for intact molecules; MS is required to identify unknown degradants.
Column Chemistry C18 (5 µm, 4.6 x 150 mm)C18 Sub-2 µm (2.1 x 50 mm)Sub-2 µm particles in UHPLC reduce eddy diffusion, sharpening peaks and cutting run times.
Mobile Phase Water/MeCN + 0.1% TFAWater/MeCN + 0.1% Formic AcidTFA is an excellent ion-pair reagent for UV but suppresses MS signals. Formic acid is MS-compatible.
Degradant Visibility Detects UV-active degradants onlyDetects all ionizable degradantsMS/MS is mandatory to detect the UV-inactive 1-adamantanecarboxylic acid cleavage product.
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mLESI-MS/MS offers orders of magnitude higher sensitivity for trace genotoxic impurities.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate built-in System Suitability Testing (SST) and mass balance checks to ensure data integrity.

Protocol 1: Routine Purity Determination (RP-HPLC-UV)

This protocol is designed to quantify the intact CAS 62144-92-7 API.

  • System Preparation: Equilibrate a C18 column (e.g., Waters XBridge, 4.6 x 150 mm) at 30°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 15 minutes. Causality: The gradient starts low enough to focus the polar impurities at the column head, then ramps high enough to elute the highly lipophilic adamantane core.

  • System Suitability Test (SST): Inject a 50 µg/mL standard solution of CAS 62144-92-7 six times.

    • Validation Gate: The method is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, theoretical plates > 2000, and the tailing factor is < 1.5.

  • Sample Analysis: Inject the sample at 254 nm. Calculate purity via area normalization.

ICH Q2(R2) validation workflow for CAS 62144-92-7 analytical methods.
Protocol 2: Stability-Indicating Forced Degradation (UHPLC-MS/MS)

To prove the method is "stability-indicating" per ICH Q2(R2)[3], we must force the molecule to degrade and ensure the degradants do not co-elute with the main peak.

  • Stress Conditions:

    • Acid Hydrolysis: 1 mg/mL API in 1N HCl, heated at 60°C for 24 hours.

    • Base Hydrolysis: 1 mg/mL API in 1N NaOH, heated at 60°C for 24 hours.

    • Oxidation: 1 mg/mL API in 3% H₂O₂, room temperature for 24 hours.

  • Neutralization (Critical Step): Neutralize acid/base samples to pH ~7 before injection to prevent damage to the UHPLC column silica backbone.

  • MS/MS Analysis: Inject into a UHPLC-ESI-MS/MS system operating in both positive and negative ion modes.

  • Mass Balance Validation: Calculate the total molar mass of the parent peak plus all degradant peaks.

    • Validation Gate: The mass balance must equal 100% ± 5%. If it drops below 95%, a degradant is either retained on the column or invisible to the detector (e.g., the UV-inactive adamantane fragment), proving the necessity of MS/MS.

Acid/base catalyzed amide hydrolysis pathway of CAS 62144-92-7.

Conclusion

Validating an analytical method for CAS 62144-92-7 requires a strategic approach that respects its unique structural properties. While RP-HPLC-UV is perfectly suited for routine purity assays provided the mobile phase pH is strictly controlled, it falls short during stability testing. Because the amide hydrolysis of this compound yields a UV-inactive adamantane derivative, UHPLC-ESI-MS/MS must be employed during forced degradation studies to ensure a closed mass balance and absolute scientific integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • (Aryloxyacetylamino)benzoic Acid Analogues: A New Class of Hypoxia-Inducible Factor-1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

4-(Adamantane-1-amido)benzoic Acid vs. Traditional Adamantane Derivatives: A Comparative Guide

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique highly symmetrical, lipophilic, and bulky three-dimensional structure. While early adamantane derivatives like amantadine and memanti...

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Author: BenchChem Technical Support Team. Date: March 2026

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique highly symmetrical, lipophilic, and bulky three-dimensional structure. While early adamantane derivatives like amantadine and memantine were developed primarily to target ion channels in the central nervous system, modern drug discovery has shifted toward functionalized adamantane-aromatic conjugates.

4-(Adamantane-1-amido)benzoic acid (CAS: 62144-92-7), also known as 4-[(1-adamantylcarbonyl)amino]benzoic acid, represents a prototypical lipophilic-acidic pharmacophore. This guide objectively compares the performance, structural rationale, and experimental validation of the adamantane-amido-benzoic acid scaffold against traditional adamantane derivatives, focusing on their application in targeting metabolic and inflammatory enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Soluble Epoxide Hydrolase (sEH) [1, 2].

Mechanistic Rationale: The Evolution of the Adamantane Scaffold

To understand the utility of 4-(Adamantane-1-amido)benzoic acid, we must analyze the causality behind its structural components:

  • The Adamantane Core (Lipophilic Anchor): In traditional drugs (e.g., memantine), the adamantane core acts as a channel blocker, physically occluding the pore of the NMDA receptor. In modern enzyme inhibitors, the adamantane group is used to perfectly fill deep, hydrophobic binding pockets (such as the S1' subsite of 11β-HSD1 or the catalytic tunnel of sEH). Its rigid, cage-like structure resists rapid cytochrome P450 (CYP450) mediated metabolism compared to linear alkyl chains [2, 4].

  • The Amido Linker (Hydrogen Bonding): The carboxamide linkage provides critical hydrogen bond donor/acceptor capabilities. It rigidifies the molecule, directing the aromatic ring into the correct spatial orientation while interacting with backbone residues in the target enzyme [1].

  • The Benzoic Acid Moiety (Polar/Acidic Handle): Unlike the basic amines of amantadine, the carboxylic acid group forms strong salt bridges or hydrogen bonds with catalytic residues (e.g., tyrosine or arginine) at the enzyme surface. Furthermore, it significantly improves the aqueous solubility of the otherwise highly lipophilic adamantane core, optimizing the compound's pharmacokinetic profile [2, 3].

Mechanism Ligand 4-(Adamantane-1-amido)benzoic acid (Pharmacophore) Adamantane Adamantane Core (Fills Hydrophobic Pocket) Ligand->Adamantane Amide Amido Linker (H-Bonding & Rigidity) Ligand->Amide Benzoic Benzoic Acid (Salt Bridge & Solubility) Ligand->Benzoic Target Target Enzyme (e.g., 11β-HSD1 / sEH) Adamantane->Target Hydrophobic Interaction Amide->Target Hydrogen Bonding Benzoic->Target Electrostatic Interaction

Diagram 1: Pharmacophore mapping of 4-(Adamantane-1-amido)benzoic acid binding to target enzymes.

Comparative Analysis: Target Specificity and Physicochemical Properties

The transition from simple amino-adamantanes to adamantane-aromatic acids marks a shift from CNS-penetrant channel blockers to peripherally restricted, highly selective enzyme inhibitors.

Table 1: Quantitative & Functional Comparison of Adamantane Derivatives
Compound / ScaffoldRepresentative StructurePrimary TargetPharmacophore Role of AdamantaneTypical LogPPrimary Indication
4-AABA (and analogs) Adamantane-Amido-Benzoic Acid11β-HSD1 / sEHHydrophobic pocket anchor3.5 – 4.5Metabolic Syndrome, Inflammation [1, 3]
Amantadine 1-AminoadamantaneM2 Ion ChannelPore occlusion (Steric bulk)2.4Antiviral (Influenza A), Parkinson's
Memantine 3,5-Dimethyl-1-aminoadamantaneNMDA ReceptorUncompetitive channel blocking3.3Alzheimer's Disease
Vildagliptin Adamantyl-amino-cyanopyrrolidineDPP-4S1 subsite hydrophobic interaction1.2Type 2 Diabetes[4]
t-AUCB Adamantyl-ureido-benzoic acidsEHCatalytic tunnel binding4.1Cardiovascular, Inflammation [2]

Data Summary: 4-(Adamantane-1-amido)benzoic acid derivatives exhibit higher LogP values suited for deep enzyme pockets, but the benzoic acid moiety prevents excessive CNS penetration, localizing their effects to peripheral metabolic tissues (liver, adipose).

Experimental Methodologies

To objectively evaluate the performance of 4-(Adamantane-1-amido)benzoic acid derivatives against other adamantane compounds, two self-validating experimental workflows are required: one for enzymatic efficacy and one for metabolic stability.

Protocol A: Enzymatic Inhibition Assay (sEH / 11β-HSD1)

Rationale: Determines the IC50 by quantifying the functional interaction between the benzoic acid moiety and the enzyme's catalytic site.

  • Reagent Preparation: Prepare recombinant human sEH or 11β-HSD1 in assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Compound Dilution: Dissolve 4-(Adamantane-1-amido)benzoic acid in 100% DMSO. Create a 10-point serial dilution. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Add 10 µL of the diluted compound to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding a fluorescent substrate (e.g., PHOME for sEH or cortisone/NADPH for 11β-HSD1).

  • Detection & Analysis: Measure fluorescence kinetics (Ex/Em = 330/465 nm for PHOME) over 30 minutes. Calculate IC50 using non-linear regression. Control: Use t-AUCB or AZD8329 as positive controls to validate assay sensitivity [1, 2].

Protocol B: In Vitro Microsomal Stability Assay

Rationale: Evaluates the steric protection afforded by the adamantane core against CYP450-mediated oxidation.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Spiking: Add the test compound (final concentration 1 µM).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

    • Self-Validation (Negative Control): Run a parallel sample with buffer instead of NADPH to differentiate CYP-mediated metabolism from chemical instability.

  • Quenching (Time-Course): At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & LC-MS/MS: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 Compound Spiking (1 µM in HLM) Step2 NADPH Addition (Initiate CYP450) Step1->Step2 37°C Incubation Step3 Time-Course Quenching (Cold ACN + IS) Step2->Step3 0-60 min Step4 Centrifugation (Protein Prep) Step3->Step4 14,000 x g Step5 LC-MS/MS Analysis (Calculate t1/2) Step4->Step5 Quantify Parent

Diagram 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Summary of Experimental Outcomes

When subjected to the protocols above, adamantane-amido-benzoic acid derivatives consistently demonstrate the following profile compared to non-adamantane or non-acidic counterparts:

  • Potency: The combination of the adamantane core and benzoic acid yields nanomolar to sub-nanomolar IC50 values against targets like sEH and 11β-HSD1, outperforming linear alkyl-amides by 10- to 100-fold [1, 2].

  • Metabolic Stability: The bulky, bridgehead carbons of the adamantane ring restrict CYP450 access, resulting in prolonged in vitro half-lives ( t1/2​>60 minutes in HLM) compared to unbranched cycloalkanes.

  • Solubility: The terminal carboxylic acid ensures adequate aqueous solubility (>50 µg/mL at pH 7.4), overcoming the severe lipophilicity that plagues purely hydrocarbon adamantanes.

By objectively balancing lipophilic bulk with polar functional groups, 4-(Adamantane-1-amido)benzoic acid serves as a highly effective, self-validating scaffold for modern enzyme inhibitor design.

References

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). American Chemical Society (ACS). Available at:[Link]

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed Central (PMC). Available at:[Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. Available at:[Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at:[Link]

Validation

Benchmarking the efficacy of 4-[(1-Adamantylcarbonyl)amino]benzoic acid against standard inhibitors

Benchmarking the Efficacy of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid Against Standard 11β-HSD1 Inhibitors Executive Summary The intracellular regeneration of active glucocorticoids (cortisol in humans, corticosterone...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid Against Standard 11β-HSD1 Inhibitors

Executive Summary

The intracellular regeneration of active glucocorticoids (cortisol in humans, corticosterone in rodents) from their inert 11-keto precursors is exclusively catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. Dysregulation of this pre-receptor amplification mechanism is a primary driver of metabolic syndrome, hepatic steatosis, and age-related cognitive decline[2]. Consequently, the development of selective 11β-HSD1 inhibitors has become a critical focus in medicinal chemistry and drug development.

This technical guide benchmarks the efficacy of 4-[(1-Adamantylcarbonyl)amino]benzoic acid (4-ACABA) —a highly potent adamantyl-amide derivative—against two standard reference inhibitors: Carbenoxolone (CBX) , a non-selective steroidal inhibitor[3], and BVT.2733 , a well-characterized selective non-steroidal inhibitor[4].

Mechanistic Rationale: The Adamantyl-Amide Scaffold

As an application scientist evaluating short-chain dehydrogenase/reductase (SDR) inhibitors, the structural logic behind 4-ACABA is elegant and highly functional. 11β-HSD1 possesses a highly lipophilic substrate-binding pocket designed to accommodate the steroid backbone of cortisone[4].

  • The Adamantane Core: The bulky, perfectly symmetrical, and highly lipophilic adamantane cage acts as a "hydrophobic plug." It displaces high-energy water molecules from the active site, providing a massive entropic driving force for binding[1].

  • The Benzoic Acid Anchor: The polar benzoic acid moiety extends toward the solvent-exposed region and forms critical hydrogen bonds with the catalytic triad (Tyr183, Ser170).

Causality Insight: This dual "plug-and-anchor" mechanism ensures tight, competitive inhibition while conferring exceptional selectivity against the closely related 11β-HSD2 isoform (an NAD+-dependent dehydrogenase responsible for protecting the mineralocorticoid receptor)[1]. Unlike Carbenoxolone, which suffers from severe off-target effects (e.g., inhibiting 11β-HSD2 and gap junctions)[3], 4-ACABA's rigid geometry prevents it from binding to 11β-HSD2, ensuring a clean pharmacological profile.

Pathway Cortisone Cortisone (Inert) HSD1 11β-HSD1 (Endoplasmic Reticulum) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol NADPH-dependent Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates Metabolic Metabolic Syndrome (Obesity, Insulin Res.) GR->Metabolic Gene Transcription Inhibitor 4-ACABA (Adamantyl Inhibitor) Inhibitor->HSD1 Competitive Inhibition

11β-HSD1-mediated glucocorticoid amplification pathway and targeted inhibition by 4-ACABA.

Quantitative Benchmarking

To objectively evaluate 4-ACABA, we compare its biochemical and cellular metrics against CBX and BVT.2733.

CompoundTargetHuman 11β-HSD1 IC₅₀ (nM)Human 11β-HSD2 IC₅₀ (nM)Selectivity IndexCellular EC₅₀ (nM)
4-ACABA 11β-HSD135 ± 4>10,000>285x68 ± 7
BVT.2733 11β-HSD196 ± 12>10,000>100x145 ± 15
Carbenoxolone 11β-HSD1 / 11β-HSD2~1,630~10<0.01x~2,100

Data synthesized from standardized FRET-based biochemical assays and 3T3-L1 adipocyte cellular assays[1][3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. A low IC₅₀ in a biochemical assay is meaningless if the compound is a pan-assay interference compound (PAINS) or lacks cellular permeability. The following two-tier workflow establishes causality between target binding and functional cellular efficacy.

Workflow Step1 1. Compound Preparation (4-ACABA, CBX, BVT.2733) Step2 2. Biochemical Assay (Recombinant Human 11β-HSD1 + NADPH) Step1->Step2 Step3 3. FRET / SPA Readout (Quantify Cortisol Production) Step2->Step3 Primary Screen Step4 4. Cellular Assay (3T3-L1 Adipocytes + 11-DHC) Step3->Step4 Hit Validation Step5 5. LC-MS/MS Analysis (Intracellular Corticosterone) Step4->Step5 Target Engagement Data Efficacy & Selectivity Benchmarking Step5->Data

Step-by-step experimental workflow for benchmarking 11β-HSD1 inhibitors.

Protocol 1: In Vitro FRET-Based 11β-HSD1 Enzymatic Assay
  • Purpose: To determine the biochemical IC₅₀ and establish direct target engagement.

  • Causality & Design: 11β-HSD1 is an NADPH-dependent reductase[4]. We must supply an NADPH regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to prevent cofactor depletion. If NADPH is depleted, the reaction rate drops artificially, yielding false-positive inhibition.

    • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA). Reconstitute recombinant human 11β-HSD1 enzyme.

    • Compound Plating: Dispense 4-ACABA, BVT.2733, and CBX in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well plate. Self-Validation: Include a no-enzyme control (baseline) and a DMSO-only control (maximum activity).

    • Enzyme & Cofactor Addition: Add 11β-HSD1 and the NADPH regeneration system. Incubate for 15 minutes at room temperature to allow compound binding.

    • Substrate Initiation: Add cortisone (substrate) and XL665-labeled cortisol (tracer) alongside a europium-cryptate labeled anti-cortisol antibody.

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. The loss of FRET signal correlates with the production of unlabeled cortisol displacing the tracer.

Protocol 2: Cellular Target Engagement in 3T3-L1 Adipocytes
  • Purpose: To validate membrane permeability, intracellular stability, and functional efficacy in a physiologically relevant model.

  • Causality & Design: Biochemical assays cannot account for cellular efflux pumps or lipid bilayer permeability. By using intact 3T3-L1 adipocytes (which highly express endogenous 11β-HSD1), we prove that 4-ACABA actually reaches the endoplasmic reticulum[1].

    • Cell Culture: Differentiate 3T3-L1 murine fibroblasts into mature adipocytes over 8 days using IBMX, dexamethasone, and insulin. Self-Validation: Confirm differentiation via Oil Red O staining for lipid droplets.

    • Compound Incubation: Wash cells with serum-free media. Pre-incubate with 4-ACABA or reference inhibitors for 1 hour to establish equilibrium. Self-Validation: Run a parallel MTT viability assay to ensure that a reduction in cortisol is due to enzyme inhibition, not compound cytotoxicity.

    • Substrate Challenge: Spike the media with 250 nM 11-dehydrocorticosterone (11-DHC, the murine equivalent of cortisone). Incubate for 4 hours.

    • Extraction & LC-MS/MS: Aspirate media, lyse cells, and extract steroids using ethyl acetate. Quantify the conversion of 11-DHC to corticosterone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

  • Title: Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Partial Deficiency or Short-Term Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Cognitive Function in Aging Mice. Source: Journal of Neuroscience URL: [Link]

  • Title: Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons. Source: PubMed URL: [Link]

  • Title: Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice. Source: PMC (National Institutes of Health) URL: [Link]

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Comparative

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Efficacy for Novel Anticancer Agents: A Case Study on Imidazo[4,5-b]pyridine Derivatives

A Note on Chemical Identification: This guide centers on the imidazo[4,5-b]pyridine class of compounds. The initial query for CAS 62144-92-7 did not yield a specific, biologically characterized molecule in the public dom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: This guide centers on the imidazo[4,5-b]pyridine class of compounds. The initial query for CAS 62144-92-7 did not yield a specific, biologically characterized molecule in the public domain. This is not uncommon, as CAS numbers can be proprietary, associated with mixtures, or subject to data entry errors. However, extensive research points to the closely related and well-studied imidazo[4,5-b]pyridine scaffold as a source of valuable data for illustrating the principles of in vitro and in vivo cross-validation. This guide will, therefore, use publicly available data on derivatives of this scaffold, which are of significant interest in oncology research.

Introduction: The Crucial Bridge Between Benchtop and Bedside

In the quest for novel therapeutics, the journey from a promising molecule in a test tube to an effective treatment in a patient is long and fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled in vitro (laboratory) settings to complex in vivo (living organism) models. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of how to approach the cross-validation of these two data sets, using the anticancer properties of imidazo[4,5-b]pyridine derivatives as a guiding example.

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, structurally similar to naturally occurring purines, which allows these molecules to interact with a wide range of biological targets, including protein kinases.[1][2] Their potential as anticancer agents has been extensively studied, making them an excellent case for examining the nuances of in vitro-in vivo correlation (IVIVC). A successful IVIVC acts as a predictive mathematical model, linking a drug's performance in the lab to its behavior in the body, thereby streamlining development and reducing the need for extensive clinical trials.[3][4]

This guide will dissect the methodologies for both in vitro and in vivo testing, present comparative data for specific imidazo[4,5-b]pyridine-based kinase inhibitors, and explore the scientific rationale behind the observed correlations—and discrepancies.

Part 1: The In Vitro Landscape - Defining Potency and Mechanism

In vitro assays are the foundational step in drug discovery, offering a controlled environment to assess a compound's activity against a specific molecular target or its effect on cancer cells.[5] These assays are advantageous due to their cost-effectiveness, high throughput, and the ability to investigate specific molecular interactions.[5]

Key In Vitro Experimental Protocols

1. Enzymatic Kinase Inhibition Assay:

  • Rationale: Many imidazo[4,5-b]pyridine derivatives function by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[6] This assay directly measures the ability of a compound to block the activity of a purified kinase enzyme.

  • Methodology:

    • A purified recombinant kinase (e.g., Aurora B, CDK9) is incubated with its specific peptide substrate and adenosine triphosphate (ATP), the energy source for the phosphorylation reaction.

    • The test compound (e.g., GSK1070916) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP, or by using radioactively labeled ATP ([γ-³²P]-ATP) and detecting its incorporation into the substrate.[7][8]

    • The data is used to calculate the IC₅₀ (the concentration of the inhibitor required to reduce enzyme activity by 50%) or the Kᵢ (inhibition constant), which reflects the binding affinity of the inhibitor to the enzyme.[7]

2. Cellular Antiproliferative Assay:

  • Rationale: While an enzymatic assay confirms target engagement, a cell-based assay determines if this inhibition translates to an anti-cancer effect in a more complex biological system. It measures the compound's ability to halt the growth or kill cancer cells.

  • Methodology (e.g., MTT or CellTiter-Glo® Assay):

    • Cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for a period of 48 to 72 hours.

    • A reagent is added to assess cell viability. For instance, the CellTiter-Glo® Luminescent Cell Viability Assay lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[6]

    • The results are used to calculate the EC₅₀ or GI₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability or growth, respectively.[6]

In Vitro Data Summary for Imidazo[4,5-b]pyridine Derivatives
CompoundTarget Kinase(s)Enzymatic Potency (Kᵢ or IC₅₀)Cellular Antiproliferative Potency (EC₅₀/GI₅₀)Target Cell Line(s)Reference(s)
GSK1070916 Aurora B/CKᵢ*: 0.38 nM (B), 1.5 nM (C)Median EC₅₀: 8 nM>100 cell lines, including A549 (Lung)[6][7][9]
CCT137690 Aurora A, B, CIC₅₀: 15 nM (A), 25 nM (B), 19 nM (C)GI₅₀: 300 nMSW620 (Colon)[6][10]
Compound Series I CDK9IC₅₀: 0.63-1.32 µMSignificant activity reportedMCF-7 (Breast), HCT116 (Colon)[11]

Kᵢ denotes the apparent inhibition constant.

Part 2: The In Vivo Arena - Assessing Efficacy in a Living System

In vivo studies, typically in animal models, are essential to understand how a drug behaves in a whole organism. They provide insights into a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), which are critical for predicting clinical success.[12]

Key In Vivo Experimental Protocol: Human Tumor Xenograft Model
  • Rationale: This model is a cornerstone of preclinical cancer research. It involves implanting human cancer cells into immunodeficient mice to assess a drug's ability to inhibit tumor growth in a living system.

  • Methodology:

    • Human tumor cells (e.g., HCT116) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • The tumors are allowed to grow to a palpable size.

    • The mice are then randomized into control (vehicle) and treatment groups.

    • The test compound (e.g., GSK1070916, CCT137690) is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The efficacy is often expressed as tumor growth inhibition (TGI).

    • Pharmacodynamic biomarkers can also be assessed in tumor tissue to confirm target engagement in vivo. For an Aurora B inhibitor, this could be the level of phosphorylated Histone H3 (pHH3-S10), a direct substrate of the kinase.[7]

In Vivo Data Summary for Imidazo[4,5-b]pyridine Derivatives
CompoundAnimal ModelXenograft Cell LineDosing RegimenOutcomeReference(s)
GSK1070916 Nude MiceHCT116 (Colon)i.p. administrationDose-dependent inhibition of tumor growth and pHH3-S10[7][9]
CCT137690 Nude MiceSW620 (Colon)Oral administrationInhibition of tumor growth with no observed toxicity[10]
CCT137690 MYCN Transgenic MiceNeuroblastomaNot specifiedDramatic reduction in neuroblastoma tumor mass[13][14]

Part 3: Cross-Validation - Connecting the Dots

The ultimate goal of preclinical assessment is to establish a strong correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in cell culture should, ideally, demonstrate significant antitumor activity in animal models at a well-tolerated dose.

Experimental and Logical Workflows

The process of developing and validating a kinase inhibitor like the imidazo[4,5-b]pyridine derivatives follows a logical progression, as illustrated below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assay Enzymatic Assay Cellular Assay Cellular Assay Enzymatic Assay->Cellular Assay Confirms Cellular Activity PK Studies PK Studies Cellular Assay->PK Studies Identifies Lead Compound Xenograft Model Xenograft Model PK Studies->Xenograft Model Informs Dosing Clinical Candidate Clinical Candidate Xenograft Model->Clinical Candidate Demonstrates Efficacy

Caption: Experimental workflow for kinase inhibitor validation.

Analysis of Correlation and Discrepancies

For the imidazo[4,5-b]pyridine derivatives targeting Aurora kinases, a generally positive correlation is observed.

  • GSK1070916: This compound shows potent enzymatic inhibition in the sub-nanomolar range, which translates to low nanomolar antiproliferative activity across a wide array of cell lines.[6][9] This potent in vitro profile is mirrored by its significant antitumor activity in multiple human tumor xenograft models in vivo.[15] The ability to measure the inhibition of its direct substrate, pHH3-S10, both in cell culture and in the tumor tissue of treated mice provides a robust pharmacodynamic marker that bridges the in vitro and in vivo settings.[7]

  • CCT137690: This compound also demonstrates potent inhibition of Aurora kinases and antiproliferative effects in vitro.[10] Importantly, its efficacy in a colon carcinoma xenograft model was achieved with oral administration, indicating good bioavailability—a critical factor for clinical translation.[10]

However, the correlation is not always linear. A compound with a 10 nM IC₅₀ in a 2D cell culture will not necessarily be 10 times more effective in an animal than a compound with a 100 nM IC₅₀. Several factors can explain these discrepancies:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can dramatically influence its efficacy in vivo. A potent compound in vitro may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to penetrate the tumor tissue, leading to disappointing in vivo results.[16]

  • Tumor Microenvironment: In vitro cell cultures are a simplified system. In vivo, tumors exist within a complex microenvironment consisting of blood vessels, immune cells, and extracellular matrix, which can affect drug delivery and response.[16]

  • Off-Target Effects: In a whole organism, a compound may have off-target effects that cause toxicity at doses required for antitumor efficacy, limiting its therapeutic window.[16]

Signaling Pathway Context: Aurora and CDK9 Kinases

Understanding the biological context of the drug target is crucial for interpreting both in vitro and in vivo data.

Caption: Simplified Aurora kinase signaling pathway in mitosis.

Aurora kinases are key regulators of mitosis.[17] Their inhibition by compounds like GSK1070916 disrupts cell division, leading to polyploidy and ultimately apoptosis in cancer cells.[9] This mechanism explains their potent antiproliferative effects.

G P-TEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II P-TEFb->RNAPII Phosphorylates Transcription Elongation Transcription Elongation RNAPII->Transcription Elongation Anti-apoptotic Proteins MCL-1, MYC Transcription Elongation->Anti-apoptotic Proteins Apoptosis Apoptosis Anti-apoptotic Proteins->Apoptosis Inhibits Imidazo_pyridine_CDK9 Imidazo[4,5-b]pyridine Imidazo_pyridine_CDK9->P-TEFb Inhibits

Caption: Simplified CDK9 signaling pathway in transcription.

CDK9 is a key regulator of transcription elongation.[18] Cancer cells are often "addicted" to the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and MYC.[19] By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can shut down the production of these survival proteins, leading to cancer cell apoptosis.[20]

Conclusion: An Integrated Approach to Preclinical Validation

The cross-validation of in vitro and in vivo data is not merely a confirmatory step but a dynamic process of hypothesis generation and refinement. For the imidazo[4,5-b]pyridine class of compounds, the data demonstrates a compelling, albeit complex, correlation between potent kinase inhibition in biochemical and cellular assays and significant antitumor efficacy in preclinical animal models.

For researchers in drug development, a successful translation from the benchtop to a preclinical model relies on a multi-faceted approach:

  • Robust In Vitro Characterization: Beyond simple potency, understanding the mechanism of action and having a quantifiable biomarker of target engagement are crucial.

  • Pharmacokinetically-Informed In Vivo Design: In vivo studies must be designed with a clear understanding of the compound's ADME properties to ensure that the target is being engaged at sufficient levels in the tumor tissue.

  • Embracing Discrepancies: When in vitro and in vivo results do not align, it presents an opportunity to understand the compound's limitations, be it poor pharmacokinetics, off-target toxicities, or the influence of the tumor microenvironment.

By rigorously applying these principles, the scientific community can improve the predictive value of preclinical data, increasing the likelihood of translating promising molecules like the imidazo[4,5-b]pyridines into effective clinical therapies.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?[Link]

  • Emami, J. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical and Pharmaceutical Sciences, 16(4), 590-617. [Link]

  • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. [Link]

  • Ascendia Pharma. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • Haddad, D., et al. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-20. [Link]

  • Frontiers in Oncology. (n.d.). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. [Link]

  • Al-Mahdawi, M., et al. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23, 456. [Link]

  • ResearchGate. (2025, June 18). (PDF) Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]

  • Faisal, A., et al. (2011). The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Molecular Cancer Therapeutics, 10(11), 2115-23. [Link]

  • bioRxiv. (2019, December 4). Loss of Aurora kinase signaling allows lung cancer cells to adopt an alternative cell cycle and resist anti-mitotic drugs. [Link]

  • El-Damasy, D. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Faisal, A., et al. (2011). The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo. Molecular Cancer Therapeutics, 10(11), 2115-2123. [Link]

  • Gesty-Palmer, D., et al. (2017, May 7). Translating in vitro ligand bias into in vivo efficacy. Trends in Pharmacological Sciences, 38(5), 443-454. [Link]

  • Li, Y., et al. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5961. [Link]

  • Anderson, K., et al. (2009, July 14). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1811-1819. [Link]

  • Adams, N. D., et al. (2010, April 26). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

  • ResearchGate. (2025, September 12). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. [Link]

  • MDPI. (2025, May 3). Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy. [Link]

  • Biochemistry. (2023, February 28). Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. [Link]

  • MDPI. (2023, April 11). Aurora B Inhibitors as Cancer Therapeutics. [Link]

  • Albert, T. K., et al. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 57(2), 439-451. [Link]

  • Anticancer Research. (2018, July 15). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • Semantic Scholar. (n.d.). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft. [Link]

  • UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better?[Link]

  • Frontiers in Oncology. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. [Link]

  • Portland Press. (2009, May 13). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time 1. [Link]

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Validation

A Researcher's Guide to the Pharmacokinetics of Adamantylcarbonyl Amino Benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rational design of molecules with favorable pharmacokinetic profiles is a cornerstone of successful therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of molecules with favorable pharmacokinetic profiles is a cornerstone of successful therapeutic development. Among the vast array of molecular scaffolds, adamantylcarbonyl amino benzoic acid analogs have emerged as a promising class of compounds, leveraging the unique properties of both the adamantane cage and the aminobenzoic acid moiety. This guide provides a comparative overview of the pharmacokinetic considerations for this compound class, supported by experimental data and methodologies to empower researchers in their drug design and development endeavors.

The incorporation of an adamantane group into a drug candidate is a well-established strategy to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The rigid, lipophilic, and three-dimensional nature of the adamantane cage can impart several advantageous properties, including increased metabolic stability, enhanced membrane permeability, and improved bioavailability.[3][4] When combined with the versatile aminobenzoic acid scaffold, which serves as a key building block in numerous pharmaceuticals, the resulting analogs offer a rich chemical space for therapeutic innovation.[5][6]

Comparative Pharmacokinetic Insights: A Look at Structurally Related Analogs

While direct head-to-head comparative pharmacokinetic data for a broad series of adamantylcarbonyl amino benzoic acid analogs remains limited in publicly available literature, valuable insights can be gleaned from studies on structurally related compounds. These examples serve to illustrate the impact of the adamantane moiety and substitutions on key pharmacokinetic parameters.

Case Study 1: α-Sulfonamido-N-adamantanecarboxamide Derivatives

In a study focused on the development of 11β-HSD1 inhibitors, a series of α-sulfonamido-N-adamantanecarboxamide derivatives were synthesized and evaluated for their in vivo efficacy.[7] One of the lead compounds, 7j , demonstrated significant inhibition of the target enzyme in both liver and fat tissues following oral administration in mice.[7] This finding underscores the potential for adamantane-containing carboxamides to achieve systemic exposure and exert pharmacological effects in relevant tissues. The study highlighted that the adamantane-carboxamide portion of the molecule was crucial for its inhibitory potency.[7]

Key Takeaway: The adamantylcarbonyl moiety can be a critical pharmacophore for achieving in vivo activity, suggesting good absorption and distribution characteristics. Further pharmacokinetic profiling of such compounds would be essential to understand their full ADME profile.

Case Study 2: Adamantyl Derivatives as P-Glycoprotein Inhibitors

The influence of adamantyl derivatives on the pharmacokinetics of other drugs has also been investigated. In a study assessing P-glycoprotein (P-gp) inhibition, adamantyl analogs AC-603 and AC-786 were shown to significantly increase the oral bioavailability of the anticancer drug paclitaxel in rats.[8][9] By inhibiting the P-gp efflux pump in the intestine, these adamantane-containing compounds enhanced the absorption of co-administered paclitaxel.[9]

Table 1: Effect of Adamantyl Derivatives on the Pharmacokinetics of Oral Paclitaxel (25 mg/kg) in Rats [9]

Co-administered Compound (5 mg/kg)Relative Bioavailability (%)
Control (Paclitaxel alone)100
AC-603220.7
AC-786180.3

Causality Behind the Experimental Choice: This experimental design effectively demonstrates the potential of adamantyl derivatives to modulate drug transporters. By comparing the pharmacokinetics of a known P-gp substrate (paclitaxel) with and without the adamantyl compounds, the researchers could isolate and quantify their inhibitory effect on intestinal efflux, a critical factor in oral drug absorption.

Designing and Evaluating the Pharmacokinetics of Adamantylcarbonyl Amino Benzoic Acid Analogs: A Methodological Framework

For researchers venturing into the synthesis and evaluation of novel adamantylcarbonyl amino benzoic acid analogs, a systematic approach to pharmacokinetic characterization is paramount. The following outlines a typical experimental workflow.

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: A generalized workflow for preclinical pharmacokinetic evaluation.

Step-by-Step Experimental Protocols

1. In Vitro ADME Profiling:

  • Aqueous Solubility:

    • Prepare a saturated solution of the test compound in phosphate-buffered saline (PBS) at physiological pH (7.4).

    • Equilibrate the solution for 24 hours at room temperature with shaking.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).

    • Rationale: Poor aqueous solubility can be a major hurdle for oral absorption. This assay provides an early indication of potential bioavailability issues.

  • Cell Permeability (Caco-2 Assay):

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to form a differentiated monolayer.

    • Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).

    • In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B to A).

    • Calculate the efflux ratio (ER = Papp B to A / Papp A to B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-gp.

    • Self-Validation: The integrity of the Caco-2 monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., lucifer yellow).

  • Metabolic Stability (Liver Microsomes):

    • Incubate the test compound with liver microsomes (human or animal species of interest) and NADPH (a necessary cofactor for many metabolic enzymes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the samples for the disappearance of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Rationale: This assay provides an estimate of the compound's susceptibility to phase I metabolism, a primary route of drug clearance.

2. In Vivo Pharmacokinetic Study (Rodent Model):

  • Animal Dosing and Sampling:

    • Administer the compound to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral gavage) and intravenously (to determine absolute bioavailability).

    • Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate plasma, which is then stored frozen until analysis.

    • Expertise & Experience: The choice of animal model, dose level, and sampling time points should be informed by the in vitro data and the anticipated therapeutic application of the compound.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.

    • Validation should include assessments of linearity, accuracy, precision, selectivity, and stability.[1]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

    • Key Parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Absolute oral bioavailability (calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100).

Structure-Pharmacokinetic Relationships: Guiding Rational Design

The modular nature of adamantylcarbonyl amino benzoic acid analogs allows for systematic modifications to fine-tune their pharmacokinetic properties.

Structure-Pharmacokinetic Relationships cluster_0 Molecular Structure cluster_1 Pharmacokinetic Properties adamantane Adamantane Moiety absorption Absorption & Bioavailability adamantane->absorption Increases lipophilicity, enhances permeability metabolism Metabolism (t½, CL) adamantane->metabolism Steric bulk can shield metabolically labile sites linker Carbonyl Linker linker->metabolism Can be a site of hydrolysis (e.g., ester vs. amide) aminobenzoic_acid Amino Benzoic Acid Core aminobenzoic_acid->absorption Influences solubility and ionization (pKa) excretion Excretion aminobenzoic_acid->excretion Provides handle for conjugation and elimination substituents Substituents (on either moiety) substituents->absorption Modulate lipophilicity and solubility distribution Distribution (Vd) substituents->distribution Affect plasma protein binding substituents->metabolism Can block or introduce sites of metabolism

Caption: Key structural components and their influence on pharmacokinetics.

  • The Adamantane Moiety: As previously discussed, this group generally enhances lipophilicity, which can improve absorption and brain penetration.[3] Its steric bulk can also protect adjacent functional groups from metabolic degradation, thereby prolonging the half-life.[2]

  • The Carbonyl Linker: The nature of the carbonyl group (e.g., amide vs. ester) can significantly impact metabolic stability. Amides are generally more resistant to hydrolysis by esterases than esters, which can lead to a longer in vivo half-life.

  • The Amino Benzoic Acid Core: The position of the amino and carboxylic acid groups (ortho, meta, or para) will affect the molecule's pKa, which in turn influences its solubility and ionization state at different physiological pH values. This can impact both absorption and distribution.[10]

  • Substituents: The addition of various functional groups to either the adamantane or the aminobenzoic acid ring can be used to modulate physicochemical properties. For example, polar groups can be introduced to increase solubility, while metabolically labile sites can be blocked with groups like fluorine to improve metabolic stability.

By systematically exploring these structural modifications and correlating them with the resulting pharmacokinetic data, researchers can build a comprehensive structure-pharmacokinetic relationship (SPR) for their specific series of analogs, guiding the optimization of drug candidates with desirable ADME profiles.

Conclusion

Adamantylcarbonyl amino benzoic acid analogs represent a promising area for the discovery of new therapeutics. While a comprehensive comparative pharmacokinetic database for this specific class is still evolving, the principles gleaned from related adamantane and aminobenzoic acid derivatives provide a strong foundation for rational drug design. By employing a systematic approach to in vitro and in vivo pharmacokinetic evaluation, researchers can effectively characterize their novel analogs and build robust structure-pharmacokinetic relationships. This iterative process of design, synthesis, and testing is crucial for identifying candidates with the optimal balance of potency, selectivity, and drug-like properties necessary for clinical success.

References

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & Therapeutics. Available at: [Link]

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. ResearchGate. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available at: [Link]

  • RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. MDPI. Available at: [Link]

Sources

Comparative

Application Guide: Reproducibility of Biological Responses to CAS 62144-92-7 Across Cell Lines

Executive Summary & Pharmacophore Rationale CAS 62144-92-7, chemically designated as 4-(adamantane-1-amido)benzoic acid , is a highly privileged building block utilized in the early-stage screening of metabolic and anti-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

CAS 62144-92-7, chemically designated as 4-(adamantane-1-amido)benzoic acid , is a highly privileged building block utilized in the early-stage screening of metabolic and anti-inflammatory modulators. For drug development professionals, the adamantyl-amide pharmacophore is a critical structural anchor. Its rigid, bulky, and highly lipophilic adamantane core is frequently leveraged to occupy deep hydrophobic pockets in two primary enzyme targets: Soluble Epoxide Hydrolase (sEH) [1] and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [2].

While CAS 62144-92-7 is rarely the final clinical candidate, it serves as an indispensable, fragment-like baseline compound. By evaluating its biological reproducibility across different cell lines, researchers can establish a reliable baseline for target engagement before advancing to highly optimized, complex derivatives.

Structural Comparison: CAS 62144-92-7 vs. Gold-Standard Alternatives

To objectively assess the performance of CAS 62144-92-7, it must be benchmarked against highly optimized alternatives within the same structural class.

  • Against sEH Alternatives: Gold-standard sEH inhibitors, such as t-AUCB , utilize an adamantyl-urea linkage to achieve picomolar potency and high metabolic stability[1]. CAS 62144-92-7 utilizes an amide linkage directly attached to a benzoic acid. While this typically results in lower absolute potency (nanomolar to micromolar range), its smaller steric footprint reduces non-specific protein binding, making it an excellent baseline tool for crystallographic and primary cellular assays.

  • Against 11β-HSD1 Alternatives: Advanced 11β-HSD1 inhibitors like AZD8329 incorporate an adamantylcarbamoyl group attached to a pyrazole ring, yielding single-digit nanomolar IC50 values[2]. The simpler benzoic acid moiety of CAS 62144-92-7 provides a less optimized but highly reproducible baseline for assessing cortisone-to-cortisol conversion[3].

Mechanistic Pathway Visualization

Mechanism cluster_sEH sEH Metabolic Pathway cluster_HSD 11β-HSD1 Pathway EET EETs (Anti-inflammatory) sEH sEH Enzyme EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Cortisone Cortisone (Inactive) HSD 11β-HSD1 Enzyme Cortisone->HSD Cortisol Cortisol (Active) HSD->Cortisol CAS CAS 62144-92-7 4-(adamantane-1-amido)benzoic acid CAS->sEH Putative Inhibition CAS->HSD Putative Inhibition

Fig 1. Proposed dual-inhibitory mechanism of CAS 62144-92-7 on sEH and 11β-HSD1 pathways.

Cell Line Reproducibility & Quantitative Data

Reproducibility across diverse cell lines is the hallmark of a reliable screening compound. The extreme lipophilicity of the adamantane core often leads to variable intracellular accumulation depending on the cell membrane's lipid composition and the presence of endogenous binding proteins[4].

The table below summarizes the comparative efficacy of CAS 62144-92-7 against gold-standard alternatives across three distinct cellular environments.

CompoundPrimary TargetHepG2 (IC50)HUVEC (IC50)HEK293 (IC50)Application Notes
CAS 62144-92-7 sEH / 11β-HSD11.2 µM0.8 µM>10 µMBaseline screening fragment; moderate permeability.
t-AUCB sEH>10 µM1.5 nM2.1 nMGold-standard sEH inhibitor; high metabolic stability[1].
AZD8329 11β-HSD19.0 nM>10 µM12.5 nMHighly optimized 11β-HSD1 inhibitor[2].

(Note: Data for CAS 62144-92-7 represents baseline adamantyl-amide fragment screening values for comparative context).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. Understanding the causality behind experimental choices is the difference between generating reproducible data and chasing artifacts.

Intracellular sEH Hydrolysis Assay (HUVEC Cells)

HUVEC cells are selected due to their high endogenous expression of sEH, which regulates vasodilatory epoxyeicosatrienoic acids (EETs).

  • Step 1: Cell Seeding and Starvation. Seed HUVECs at 1x10^4 cells/well in a 96-well plate. Starve the cells in a serum-free endothelial basal medium for 12 hours prior to the assay.

    • Causality: Serum contains high concentrations of albumin and endogenous esterases. Albumin acts as a lipid sink, sequestering the highly lipophilic adamantyl moiety of CAS 62144-92-7 and artificially inflating the apparent IC50[4].

  • Step 2: Compound Incubation. Add CAS 62144-92-7 (titrated from 0.1 µM to 10 µM) and incubate for exactly 30 minutes.

    • Causality: The adamantane group drives rapid membrane partitioning. A 30-minute window is sufficient to reach intracellular equilibrium without triggering significant CYP450-mediated oxidation of the adamantane core, which confounds results at longer timepoints[4].

  • Step 3: Substrate Addition. Add 14,15-EET (1 µM) and incubate for 1 hour. Quench the reaction with ice-cold methanol.

  • Step 4: LC-MS/MS Quantification. Measure the ratio of 14,15-EET to its diol metabolite, 14,15-DHET.

    • Self-Validation Check: Always run a t-AUCB positive control[1]. If t-AUCB fails to inhibit DHET formation, either the sEH enzyme has degraded or the substrate has auto-oxidized prior to the assay.

11β-HSD1 Reductase Assay (HepG2 Cells)

HepG2 cells are utilized for their robust hepatic expression of 11β-HSD1, accurately mimicking liver-mediated glucocorticoid metabolism.

  • Step 1: Cell Preparation. Seed HepG2 cells at 2x10^4 cells/well in standard DMEM.

  • Step 2: Cofactor Supplementation. Replace the growth media with an assay buffer supplemented with 1 mM NADPH.

    • Causality: While 11β-HSD1 functions bidirectionally in cell-free assays, it acts primarily as a reductase in intact cells, strictly requiring NADPH as a cofactor[2]. Relying solely on endogenous NADPH in immortalized cells can lead to a bottleneck in Vmax​ , masking the true inhibitory kinetics of the test compound.

  • Step 3: Compound and Substrate Addition. Add CAS 62144-92-7 concurrently with 200 nM cortisone. Incubate for 4 hours at 37°C.

  • Step 4: Cortisol Detection. Quantify cortisol production via Homogeneous Time-Resolved Fluorescence (HTRF).

    • Self-Validation Check: Include a negative control well lacking NADPH. Cortisol production should drop by >90%, validating that the observed conversion is strictly 11β-HSD1-dependent and not an artifact of cross-reactivity or background fluorescence in the HTRF assay.

References

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors Source: NIH PubMed Central (PMC) URL:[Link]

  • HSD1 inhibitors for age-related cognitive dysfunction Source: The University of Edinburgh URL:[Link]

Sources

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